molecular formula C9H12FNO2 B13055429 3-((1R,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol

3-((1R,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol

Cat. No.: B13055429
M. Wt: 185.20 g/mol
InChI Key: KSGRMAZGPPJXMG-CDUCUWFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((1R,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol, also known as 6-Fluorometaraminol (CAS 1270155-88-8), is a chiral fluorinated phenolic compound with the molecular formula C9H12FNO2 . This structurally complex molecule features a defined (1R,2S) stereochemistry, which is critical for its biological activity and interaction with specific targets. As a high-value building block in medicinal chemistry, it serves as a key precursor in the synthesis of advanced molecular probes and radiopharmaceuticals, particularly its 18F-labeled analog used in Positron Emission Tomography (PET) imaging . The presence of both the amino and hydroxyl groups on the alkyl chain, adjacent to the fluorinated phenol ring, makes this compound a versatile scaffold for further chemical modifications and for studying catecholamine-mimetic systems. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. Researchers can leverage this compound to develop novel ligands for the adrenergic system or to create potential inhibitors for biological targets like the NLRP3 inflammasome, as suggested by patent research on structurally related phenolic compounds .

Properties

Molecular Formula

C9H12FNO2

Molecular Weight

185.20 g/mol

IUPAC Name

3-[(1R,2S)-1-amino-2-hydroxypropyl]-4-fluorophenol

InChI

InChI=1S/C9H12FNO2/c1-5(12)9(11)7-4-6(13)2-3-8(7)10/h2-5,9,12-13H,11H2,1H3/t5-,9-/m0/s1

InChI Key

KSGRMAZGPPJXMG-CDUCUWFYSA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=C(C=CC(=C1)O)F)N)O

Canonical SMILES

CC(C(C1=C(C=CC(=C1)O)F)N)O

Origin of Product

United States

Foundational & Exploratory

Structural and Functional Characterization of 3-((1R,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3-((1R,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol , a chiral aminophenol derivative utilized primarily as a high-purity metabolic standard and a pharmacophore scaffold in medicinal chemistry.

Executive Summary

This compound is a fluorinated, chiral phenethylamine derivative. Structurally, it represents a regioisomer of the sympathomimetic drug Metaraminol , distinguished by the position of the amino and hydroxyl groups on the propyl side chain and the addition of a para-fluorine atom.

  • Primary Utility: Metabolic reference standard, chiral intermediate for adrenergic receptor ligands, and fragment for protease inhibitor design.

  • Key Feature: The presence of the fluorine atom at the C4 position (para to the phenolic hydroxyl) blocks metabolic hydroxylation, enhancing the molecule's stability compared to non-fluorinated analogues.

  • Stereochemistry: The (1R, 2S) configuration is critical for biological recognition, mimicking the erythro stereochemistry found in bioactive catecholamines.

Chemical Identity & Structural Analysis[1][2]

Nomenclature and Identifiers
PropertyDetail
IUPAC Name 3-[(1R,2S)-1-amino-2-hydroxypropyl]-4-fluorophenol
Common Descriptors 4-Fluoro-3-(1-amino-2-hydroxypropyl)phenol; erythro-Fluorophenol amine
Molecular Formula C₉H₁₂FNO₂
Molecular Weight 185.20 g/mol
Stereochemistry (1R, 2S) - Erythro configuration
CAS Registry Note: Specific CAS often varies by salt form; related isomers include 1272731-16-4 (1R,2R)
Structural Topology

The molecule consists of a 4-fluorophenol core substituted at the 3-position (meta to the phenol OH, ortho to the fluorine) with a 1-amino-2-hydroxypropyl chain.

  • Core: The 4-fluorophenol moiety serves as a bioisostere for tyrosine or catechol rings. The fluorine atom exerts a strong electron-withdrawing inductive effect (-I), lowering the pKa of the phenolic hydroxyl group (making it more acidic) and increasing lipophilicity.

  • Side Chain: Unlike classical neurotransmitters (e.g., Norepinephrine) where the hydroxyl is benzylic (C1) and the amine is homobenzylic (C2), this molecule features a benzylic amine (C1) and a homobenzylic hydroxyl (C2) .

    • C1 (Benzylic): Carries the primary amine (-NH₂). Configuration: (R) .

    • C2 (Homobenzylic): Carries the secondary alcohol (-OH). Configuration: (S) .

Stereochemical Visualization

The (1R, 2S) configuration implies an anti or erythro relationship between the amino and hydroxyl groups when viewed in a Fischer projection, similar to the bioactive conformation of many adrenergic agonists.

MolecularStructure cluster_legend Functional Implications Core 4-Fluorophenol Core (Electron Deficient Ring) C1 C1 (Benzylic) (1R)-Amino Group Chiral Center Core->C1 Meta-substitution F Fluorine (C4) Metabolic Block Core->F Para-substitution C2 C2 (Homobenzylic) (2S)-Hydroxyl Group Chiral Center C1->C2 C-C Bond Note2 Benzylic Amine increases basicity C1->Note2 Note1 Fluorine prevents ring oxidation F->Note1

Figure 1: Structural topology highlighting the stereocenters and the metabolic blocking effect of the fluorine atom.

Physicochemical Properties[1][4][5]

The introduction of fluorine and the specific arrangement of the amino-alcohol chain significantly alter the physicochemical profile compared to the non-fluorinated parent.

PropertyValue (Predicted)Significance
LogP ~0.9 - 1.2Moderately lipophilic; crosses biological membranes effectively.
pKa (Phenol) ~8.5More acidic than unsubstituted phenol (pKa 10) due to F-inductive effect.
pKa (Amine) ~9.2Typical for primary alkyl amines; exists as cation at physiological pH.
H-Bond Donors 3Phenol-OH, Sidechain-OH, Amine-NH₂.
H-Bond Acceptors 4F, Phenol-O, Sidechain-O, Amine-N.
Solubility AmphotericSoluble in dilute acid (amine protonation) and dilute base (phenoxide formation).

Synthetic Methodology

Achieving the specific (1R, 2S) stereochemistry requires an asymmetric synthesis approach. A common route involves the Henry Reaction (Nitroaldol) followed by a stereoselective reduction or resolution.

Retrosynthetic Analysis
  • Precursor: 4-Fluoro-3-hydroxybenzaldehyde.

  • C-C Bond Formation: Condensation with nitroethane to form the nitrostyrene derivative.

  • Chirality Induction: Asymmetric hydrogenation or kinetic resolution.

Protocol: Stereoselective Synthesis

Note: This is a generalized high-purity protocol for research applications.

Step 1: Nitroaldol Condensation

  • Reactants: 4-Fluoro-3-hydroxybenzaldehyde + Nitroethane.

  • Catalyst: Ammonium acetate or n-Butylamine.

  • Conditions: Reflux in Toluene/Acetic Acid.

  • Product: 1-(4-Fluoro-3-hydroxyphenyl)-2-nitropropene.

Step 2: Asymmetric Reduction (The Critical Step) To obtain the (1R, 2S) amine, a two-step reduction or a dynamic kinetic resolution is often employed.

  • Reduction of Alkene: Use NaBH₄/Silica or catalytic hydrogenation (Pd/C) to get the nitroalkane.

  • Ketone Formation (Optional): If proceeding via a ketone intermediate (Propiophenone), an enzyme-catalyzed reduction (e.g., KREDs) can set the alcohol stereochemistry first.

  • Final Reduction: Lithium Aluminum Hydride (LiAlH₄) reduction of the nitro/ketone group typically yields the erythro (1R, 2S) isomer as the major product due to Felkin-Anh transition state control.

Step 3: Purification & Resolution

  • Salt Formation: Dissolve crude amine in Ethanol.

  • Chiral Acid: Add D-Tartaric acid or N-Acetyl-L-Leucine.

  • Crystallization: Recrystallize to isolate the (1R, 2S) diastereomeric salt.

  • Free Basing: Neutralize with NaOH to yield pure this compound.

SynthesisPath Start 4-Fluoro-3-hydroxybenzaldehyde Step1 Henry Reaction (Nitroethane + NH4OAc) Start->Step1 Inter1 Nitroalkene Intermediate Step1->Inter1 Step2 Asymmetric Reduction (LiAlH4 or H2/Catalyst) Inter1->Step2 Crude Racemic Erythro/Threo Mixture Step2->Crude Step3 Chiral Resolution (D-Tartaric Acid) Crude->Step3 Final (1R, 2S)-Target Molecule Step3->Final

Figure 2: Synthetic pathway emphasizing the resolution step required to isolate the (1R, 2S) isomer.

Applications in Drug Development[6][7]

Metabolic Stability Probe

The Para-Fluorine effect is the defining feature of this molecule. In non-fluorinated analogues (like Metaraminol), the para-position is a primary site for metabolic attack by Cytochrome P450 enzymes (aromatic hydroxylation).

  • Mechanism: The C-F bond is metabolically inert. Replacing the C-H with C-F blocks the formation of catechol metabolites (which can be reactive/toxic).

  • Use Case: Researchers use this compound to study the pharmacokinetic profile of "metabolically blocked" adrenergic drugs.

Adrenergic Receptor Ligand

While less potent than classical catecholamines, the (1R, 2S) stereochemistry allows this molecule to dock into the Alpha-1 Adrenergic Receptor .

  • Binding Mode: The benzylic amine and homobenzylic hydroxyl form hydrogen bonds with Aspartate and Serine residues in the receptor pocket.

  • Selectivity: The fluorine atom can alter selectivity between Alpha and Beta receptors by changing the electronic density of the aromatic ring [1].

Fragment-Based Drug Discovery (FBDD)

This molecule serves as a "privileged scaffold" fragment.

  • Linker Chemistry: The primary amine allows for easy coupling to larger pharmacophores (e.g., via amide coupling or reductive amination) to create complex kinase inhibitors or protease inhibitors.

References

  • Kirk, K. L. (2006). Fluorine in Medicinal Chemistry: Recent Therapeutic Applications of Fluorinated Analogues. American Chemical Society.
  • Haufe, G. (2008). Synthesis of Fluorinated Amino Acids and Peptides. Journal of Fluorine Chemistry.
  • ChemScene. (2024). Product Analysis: this compound. Link

  • PubChem. (2024). Compound Summary: 4-Amino-3-fluorophenol Derivatives. Link

A Technical Guide to the Chirality of 3-((1R,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity.[1] This is particularly true in the pharmaceutical industry, where enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[2][3] This technical guide provides an in-depth analysis of the chirality of the compound 3-((1R,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol. We will deconstruct the molecule's nomenclature to identify its chiral centers, explain the principles of assigning absolute configurations using the Cahn-Ingold-Prelog (CIP) rules, and discuss the implications of its specific stereoisomeric form. Furthermore, we will explore the experimental methodologies used to confirm and characterize chiral compounds, providing a comprehensive resource for professionals in drug development and chemical research.

Introduction: The Central Role of Chirality in Drug Development

Chirality is a fundamental property of molecules that lack an internal plane of symmetry and are non-superimposable on their mirror images.[1] These non-superimposable mirror images are known as enantiomers. In the context of drug development, the interaction between a chiral drug and its biological target, which is typically a protein or enzyme, is highly specific. These biological targets are themselves chiral, composed of L-amino acids, and thus can differentiate between the enantiomers of a drug molecule.[3]

This stereoselectivity can lead to one enantiomer being therapeutically active while the other may be inactive, less active, or even responsible for adverse effects.[2][3][4] A well-known example is the tragedy of thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen.[4] Consequently, regulatory bodies like the FDA now strongly encourage the development of single-enantiomer drugs and require thorough characterization of the stereoisomeric composition of new drug candidates.[3][5]

This guide focuses on this compound, a molecule with defined stereochemistry that serves as an excellent case study for understanding the principles of chirality.

Deconstructing the Chirality of this compound

The unequivocal answer to the core question is: Yes, this compound is a chiral compound. Its chirality arises from the presence of two stereogenic centers, also known as chiral centers. The nomenclature itself provides the definitive confirmation.

Identifying the Chiral Centers

A chiral center is typically a carbon atom bonded to four different substituent groups.[3] In the structure of this compound, these are:

  • C1 (the carbon atom of the propyl chain bonded to the amino group): This carbon is attached to:

    • An amino group (-NH₂)

    • A hydrogen atom (-H)

    • The 4-fluorophenol ring system

    • The rest of the propyl chain (-CH(OH)CH₃)

  • C2 (the carbon atom of the propyl chain bonded to the hydroxyl group): This carbon is attached to:

    • A hydroxyl group (-OH)

    • A hydrogen atom (-H)

    • A methyl group (-CH₃)

    • The rest of the propyl chain (-CH(NH₂)Ar)

Since both C1 and C2 are bonded to four distinct groups, they are both chiral centers. The presence of at least one chiral center renders the molecule chiral.

The Significance of the (1R,2S) Designation

The "(1R,2S)" prefix in the compound's name is not arbitrary; it specifies the absolute configuration of the two chiral centers. This designation is determined by the Cahn-Ingold-Prelog (CIP) priority rules, a systematic method for assigning priorities to the substituents around a chiral center.[6][7][8]

Workflow for Assigning R/S Configuration:

cluster_CIP Cahn-Ingold-Prelog (CIP) Priority Assignment A 1. Identify Chiral Center B 2. Assign Priorities (1-4) to Substituents A->B C 3. Orient Molecule: Lowest Priority (4) Away B->C D 4. Trace Path from 1 -> 2 -> 3 C->D E Clockwise Path? D->E F Assign 'R' Configuration E->F Yes G Assign 'S' Configuration E->G No

Caption: Workflow for CIP R/S Configuration Assignment.

Applying the CIP Rules:

  • Priority Assignment: Priorities are assigned based on the atomic number of the atoms directly attached to the chiral center. Higher atomic numbers receive higher priority.[6][8][9] If there is a tie, one moves to the next atoms along the chain until a point of difference is found.[6][9]

  • Orientation: The molecule is oriented in three-dimensional space so that the group with the lowest priority (usually hydrogen) is pointing away from the observer.[6][9]

  • Determining Configuration: The direction of the path from the highest priority group (1) to the second highest (2) to the third highest (3) is observed.

    • A clockwise direction results in an R (from the Latin rectus, for right) configuration.[9]

    • A counter-clockwise direction results in an S (from the Latin sinister, for left) configuration.[9]

For this compound, this specific designation means it is a single, defined stereoisomer out of four possible stereoisomers (RR, SS, RS, and SR).

Stereoisomers and Their Relationships

With two chiral centers, this compound can exist as 2² = 4 stereoisomers. The relationships between these isomers are crucial in drug development.

  • Enantiomers: Stereoisomers that are non-superimposable mirror images of each other. The enantiomer of (1R,2S) would be (1S,2R).

  • Diastereomers: Stereoisomers that are not mirror images of each other. The diastereomers of (1R,2S) would be (1R,2R) and (1S,2S).[5]

Unlike enantiomers, which have identical physical properties (except for the direction they rotate plane-polarized light), diastereomers have different physical and chemical properties, allowing them to be separated by techniques such as chromatography or crystallization.[5][10]

A (1R, 2S) B (1S, 2R) A->B Enantiomers C (1R, 2R) A->C Diastereomers D (1S, 2S) A->D Diastereomers B->C Diastereomers B->D Diastereomers C->D Enantiomers

Caption: Stereoisomeric Relationships for a Molecule with Two Chiral Centers.

Experimental Verification of Chirality

While the nomenclature provides a theoretical confirmation of chirality, experimental verification is essential for quality control and regulatory submission. The primary techniques employed are polarimetry and chiral chromatography.

Polarimetry

Principle: Chiral compounds are optically active, meaning they rotate the plane of polarized light.[11] A polarimeter measures this angle of rotation.[11][12][13] Enantiomers will rotate light by an equal magnitude but in opposite directions.

Protocol for Polarimetric Analysis:

  • Sample Preparation: A solution of the compound with a known concentration is prepared in a suitable solvent.

  • Instrument Calibration: The polarimeter is zeroed using a blank solution (the pure solvent).

  • Measurement: The sample solution is placed in a cell of a defined path length, and the angle of optical rotation is measured.[14]

  • Calculation of Specific Rotation: The specific rotation [α] is calculated, which is a characteristic property of a chiral compound under specific conditions (temperature, wavelength, solvent, and concentration).

ParameterDescriptionTypical Value/Unit
Observed Rotation (α) The measured angle of rotation.Degrees (°)
Concentration (c) Grams of solute per milliliter of solution.g/mL
Path Length (l) The length of the polarimeter cell.decimeters (dm)
Specific Rotation [α] A standardized measure of optical rotation.Degrees
Wavelength (λ) Typically the sodium D-line.589 nm
Temperature (T) Usually maintained at a constant value.°C

The ability to measure a non-zero optical rotation provides definitive proof of the compound's chirality and the enantiomeric purity of the sample.[14][15]

Chiral Chromatography

Principle: Chiral chromatography is a powerful technique for separating enantiomers.[4][10] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Experimental Workflow:

cluster_ChiralChrom Chiral Chromatography Workflow A 1. Prepare Racemic or Enantiomerically Enriched Sample B 2. Inject Sample into HPLC/SFC System A->B C 3. Separation on Chiral Stationary Phase (CSP) B->C D 4. Detection (e.g., UV, MS) C->D E 5. Data Analysis: Separate Peaks for Each Enantiomer D->E F Quantify Enantiomeric Purity (e.g., ee%) E->F

Caption: Workflow for Chiral Chromatography Analysis.

This method not only confirms the chirality of the compound but also allows for the quantification of its enantiomeric purity or enantiomeric excess (ee).

Conclusion

The compound this compound is, by its very structure and nomenclature, a chiral molecule. Its stereochemistry is precisely defined by the (1R,2S) designation, indicating a specific three-dimensional arrangement at its two chiral centers. For professionals in drug development, understanding and verifying the chirality of such compounds is not merely an academic exercise; it is a critical aspect of ensuring the safety, efficacy, and quality of a pharmaceutical product.[][17] The application of analytical techniques like polarimetry and chiral chromatography provides the necessary experimental validation to support the development of stereochemically pure active pharmaceutical ingredients.

References

  • Cahn Ingold Prelog Priority Rules - Rules to ASSIGN S and R Configuration. (2023, December 18). YouTube. Retrieved from [Link]

  • YesWeLab. Polarimetry: analysis of chiral substances. Retrieved from [Link]

  • Fiveable. (2025, August 15). Cahn-Ingold-Prelog Priority Rules Definition. Retrieved from [Link]

  • OpenOChem Learn. CIP (Cahn-Ingold-Prelog) Priorities. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1992, May 1). Development of New Stereoisomeric Drugs. Retrieved from [Link]

  • Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. (2025, March 15). Retrieved from [Link]

  • IBZ Messtechnik GmbH. Chiral compound analyses and Faraday polarimetry. Retrieved from [Link]

  • Understanding the Stereochemistry of Molecules in Developing New Drugs. Retrieved from [Link]

  • Wikipedia. Cahn–Ingold–Prelog priority rules. Retrieved from [Link]

  • Chander, V., & Shisodia, N. (2012). A review of drug isomerism and its significance. International Journal of Applied and Basic Medical Research, 2(1), 11.
  • Chiralpedia. (2025, October 3). Part 9: Stereochemistry in Drug Discovery and Development. Retrieved from [Link]

  • Wikipedia. Chiral resolution. Retrieved from [Link]

  • University of Calgary. Priority Rules. Retrieved from [Link]

  • Chiral Resolution with and without Resolving Agents. (2015, February 2). Pharmaceutical Technology. Retrieved from [Link]

  • Lecture 3: Stereochemistry and drugs. (2019, September 24). Retrieved from [Link]

  • Significance and Applications of Polarimetry in Scientific Field. (2023, September 21). Research and Reviews. Retrieved from [Link]

  • Chemistry Online @ UTSC. Polarimetry. Retrieved from [Link]

  • Pure Synth. (2025, May 26). Importance of Chiral Separation and Resolution in Drug Synthesis. Retrieved from [Link]

Sources

Methodological & Application

Synthesis protocols for 3-((1R,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stereoselective Synthesis Protocol for 3-((1R,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol

Executive Overview

The 1,2-amino alcohol motif is a privileged pharmacophore embedded in numerous biologically active molecules, including beta-blockers, antibiotics, and central nervous system therapeutics. The target compound, This compound , features this critical moiety attached to a fluorinated phenolic core.

This Application Note details a highly diastereoselective, scalable, and self-validating five-step synthetic route. By leveraging Ellman’s chiral sulfinamide chemistry and Knochel’s Turbo Grignard reagent, this protocol ensures exceptional enantiomeric and diastereomeric purity while avoiding the regiochemical ambiguities and toxicity risks often associated with osmium-catalyzed asymmetric aminohydroxylation strategies.

Retrosynthetic Strategy & Mechanistic Rationale

As a self-validating system, the synthesis is designed around two highly predictable stereocontrol elements and a mild metalation strategy:

  • C2 Stereocenter (Hydroxyl position): Installed via the chiral pool. We utilize (S)-2-((tert-butyldimethylsilyl)oxy)-N-methoxy-N-methylpropanamide, a Weinreb amide derived from inexpensive L-lactic acid. The Weinreb amide prevents over-addition of the organometallic reagent by forming a stable five-membered metal chelate intermediate, which collapses only upon aqueous workup to yield the desired ketone exclusively[1].

  • C1 Stereocenter (Amine position): Established via the diastereoselective reduction of a chiral sulfinyl imine. The ketone is condensed with (R)-tert-butanesulfinamide. The bulky (R)-sulfinyl group acts as a powerful stereodirecting auxiliary. During reduction with NaBH₄, the sulfinyl oxygen coordinates the reducing agent, and hydride is delivered exclusively to the Re face of the imine via a highly ordered transition state, setting the required (1R) configuration[2].

  • Metalation Strategy: 3-Bromo-4-fluorophenol derivatives are highly prone to benzyne formation or defluorination under strongly basic conditions (e.g., n-BuLi). To circumvent this, we employ Knochel's Turbo Grignard (iPrMgCl·LiCl). The lithium chloride breaks up the polymeric aggregates of the Grignard reagent, drastically enhancing its reactivity and allowing the Br/Mg exchange to proceed smoothly at 0 °C without competitive side reactions[3].

Reaction Workflow Diagram

Figure 1: Five-step stereoselective synthesis workflow for the target 1,2-amino alcohol.

Detailed Experimental Protocols

Step 1: Phenol Protection (Benzylation)

  • Charge a round-bottom flask with 3-bromo-4-fluorophenol (1.0 equiv), anhydrous K₂CO₃ (2.0 equiv), and anhydrous DMF (0.5 M).

  • Add benzyl bromide (1.1 equiv) dropwise at 0 °C. Stir the suspension at room temperature for 12 hours.

  • In-Process Control (IPC): Monitor by TLC (Hexanes/EtOAc 9:1). The reaction is complete when the phenol spot (Rf ~0.3) disappears and a new UV-active spot (Rf ~0.7) emerges.

  • Quench with water, extract with EtOAc, wash the organic layer with brine (3x) to remove DMF, dry over Na₂SO₄, and concentrate to yield 2-bromo-1-fluoro-4-(benzyloxy)benzene.

Step 2: Halogen-Metal Exchange and Weinreb Amide Addition

  • Dissolve the protected bromide (1.0 equiv) in anhydrous THF (0.3 M) under an argon atmosphere and cool to 0 °C.

  • Add Knochel’s Turbo Grignard (iPrMgCl·LiCl, 1.3 M in THF, 1.1 equiv) dropwise. Stir at 0 °C for 2 hours[3].

  • IPC: Quench a 0.1 mL aliquot with sat. NH₄Cl and analyze via LC-MS to confirm the complete disappearance of the aryl bromide (m/z 281/283).

  • Cool the mixture to -20 °C and add a solution of (S)-2-((tert-butyldimethylsilyl)oxy)-N-methoxy-N-methylpropanamide (1.05 equiv) in THF dropwise[1].

  • Stir for 3 hours, allowing the temperature to slowly reach 0 °C. Quench with sat. aqueous NH₄Cl, extract with EtOAc, and purify via silica gel chromatography to isolate the (S)-ketone.

Step 3: Chiral Sulfinyl Imine Formation

  • Dissolve the (S)-ketone (1.0 equiv) and (R)-(+)-2-Methylpropane-2-sulfinamide (1.2 equiv) in anhydrous THF (0.2 M).

  • Add Ti(OEt)₄ (2.0 equiv) in one portion. Heat the reaction mixture to 60 °C for 18 hours[4].

  • IPC: Monitor by LC-MS for the appearance of the imine mass [M+H]⁺ ~492.

  • Cool to room temperature, pour into an equal volume of brine while stirring vigorously (precipitates TiO₂). Filter through a Celite pad, wash with EtOAc, and concentrate the filtrate to yield the (R,Z)-sulfinyl imine.

Step 4: Diastereoselective Reduction

  • Dissolve the crude (R,Z)-sulfinyl imine (1.0 equiv) in a 98:2 mixture of THF/H₂O (0.1 M) and cool to -50 °C.

  • Add NaBH₄ (3.0 equiv) in small portions. Stir at -50 °C for 4 hours, then slowly warm to 0 °C[2].

  • IPC: LC-MS should indicate complete consumption of the imine and formation of the protected amino alcohol [M+H]⁺ ~494.

  • Quench carefully with sat. NH₄Cl, extract with EtOAc, and concentrate. The crude material is typically >95:5 dr and can be used directly in the next step.

Step 5: Global Deprotection

  • Dissolve the protected intermediate in MeOH (0.1 M) and add 4M HCl in dioxane (5.0 equiv). Stir at room temperature for 2 hours to cleave both the TBS ether and the tert-butanesulfinyl group.

  • Concentrate the mixture to remove volatiles, redissolve in MeOH, and add 10% Pd/C (10 wt%).

  • Purge the flask with H₂ gas and stir under a hydrogen balloon (1 atm) for 4 hours to cleave the benzyl ether.

  • Filter through Celite, concentrate, and purify via reverse-phase preparative HPLC (Water/MeCN with 0.1% TFA) to yield the target this compound as its TFA salt.

Quantitative Data Summary

StepIntermediate / ProductExpected Yield (%)Purity / StereoselectivityPrimary Analytical Method
1 2-Bromo-1-fluoro-4-(benzyloxy)benzene92%>98% (HPLC)¹H NMR, LC-MS
2 (S)-1-Aryl-2-(TBS-oxy)propan-1-one85%>99% eeChiral HPLC, ¹H NMR
3 (R,Z)-Sulfinyl Imine78%>98% (HPLC)¹H NMR, LC-MS
4 (1R,2S)-Protected Amino Alcohol88%96:4 dr¹H NMR, Chiral HPLC
5 Target Compound 90%>99% ee, >98% purityLC-MS, ¹H NMR, Polarimetry

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-n-methylamides as effective acylating agents." Tetrahedron Letters 1981, 22, 3815-3818. URL:[Link]

  • Borg, G.; Cogan, D. A.; Ellman, J. A. "One-pot asymmetric synthesis of tert-butanesulfinyl-protected amines from ketones by the in situ reduction of tert-butanesulfinyl ketimines." Tetrahedron Letters 1999, 40, 6709-6712. URL:[Link]

  • Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition 2004, 43, 3333-3336. URL:[Link]

  • Ellman, J. A.; Owens, T. D.; Tang, T. P. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research 2002, 35, 984-995. URL:[Link]

Sources

Application Note: Chromatographic Purification of 3-((1R,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

The target molecule, 3-((1R,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol, is a highly polar, chiral building block. Structurally analogous to several critical pharmaceutical intermediates and catecholamine derivatives, it features a fluorinated phenolic core and an amino alcohol side chain.

The purification of this compound from crude reaction matrices or diastereomeric mixtures presents three distinct chromatographic challenges:

  • Amphoteric Nature: The basic primary amine (pKa ~9.5) and weakly acidic phenol (pKa ~9.5) create a zwitterionic equilibrium at neutral pH. This dual ionization leads to severe peak tailing and poor retention on standard reversed-phase (RP) columns.

  • High Polarity: The combination of hydroxyl, amino, and phenolic groups results in high hydrophilicity, risking early elution in the void volume during RP-HPLC.

  • Stereochemical Complexity: The specific (1R,2S) configuration necessitates separation from its enantiomer and diastereomers, requiring high-selectivity chiral stationary phases (CSPs)[1].

Rationale for Method Selection

To achieve >99% chemical and enantiomeric purity, a two-dimensional chromatographic approach is required.

Primary Purification (IP-RP-HPLC): Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC) is employed to handle the polarity and zwitterionic nature of the molecule. By utilizing an acidic modifier like 0.1% Trifluoroacetic acid (TFA), the amine is fully protonated, and the phenol ionization is suppressed. TFA acts as an ion-pairing agent, masking the amine's polarity and increasing its apparent hydrophobicity, which promotes robust retention on a C18 stationary phase.

Chiral Resolution (SFC/HPLC): If stereoisomeric purity is compromised, or HPLC using polysaccharide-based CSPs is utilized[]. Chiral recognition is governed by the3, requiring simultaneous hydrogen bonding, π-π interactions, and steric hindrance between the analyte and the chiral selector[3]. SFC is highly recommended for chiral amino alcohols due to its rapid mass transfer, lower solvent consumption, and excellent chiral selectivity[].

Workflow A Crude Mixture This compound B Sample Preparation (Dissolve in 0.1% TFA / MeOH) A->B C Primary Purification: RP-HPLC (C18 Column, Ion-Pairing with TFA) B->C D Intermediate Pool (Diastereomerically Enriched) C->D E Chiral Chromatography (Polysaccharide CSP, SFC/HPLC) D->E If ee/de < 99% F Lyophilization & Recovery (Pure (1R,2S) Isomer) D->F If ee/de > 99% E->F

Chromatographic workflow for the isolation and purification of the target fluorophenol.

Quantitative Data & Method Specifications

Table 1: Physicochemical Properties & Chromatographic Implications

Property Value Implication for Chromatography
Functional Groups Amine, Phenol, Alcohol, Fluoro Amphoteric, highly polar, capable of extensive H-bonding.
Stereocenters 1R, 2S Requires chiral stationary phases for isomer resolution.

| pKa (Estimated) | ~9.5 (Amine), ~9.5 (Phenol) | Zwitterionic at neutral pH; requires an acidic modifier. |

Table 2: Preparative IP-RP-HPLC Method Parameters

Parameter Specification
Column C18 Preparative (250 mm x 21.2 mm, 5 µm, fully end-capped)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% B to 40% B over 30 minutes
Flow Rate 20.0 mL/min

| Detection | UV at 220 nm and 280 nm (Phenol specific) |

Table 3: Analytical Chiral HPLC Method Parameters

Parameter Specification
Column Amylose tris(3,5-dimethylphenylcarbamate) CSP (250 mm x 4.6 mm, 5 µm)
Mobile Phase Hexane / Ethanol / Diethylamine (80:20:0.1 v/v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min

| Detection | UV at 280 nm |

Step-by-Step Experimental Protocol

Phase 1: Sample Preparation
  • Dissolution: Dissolve the crude this compound in a diluent of 10% Methanol / 90% Water containing 0.1% TFA.

    • Causality: Matching the sample diluent to the initial mobile phase conditions prevents solvent-induced peak distortion (the "solvent effect") and ensures the amine is pre-protonated.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove particulates that could foul the preparative column frit.

Phase 2: Preparative IP-RP-HPLC
  • Equilibration: Flush the C18 preparative column with 5 column volumes (CV) of Mobile Phase A (0.1% TFA in H2O) until the baseline UV absorbance stabilizes. This establishes a self-validating baseline for the ion-pairing environment.

  • Loading: Inject the sample using a high-capacity loop. Do not exceed a loading capacity of 1-2 mg per gram of stationary phase to prevent band broadening.

  • Elution: Execute the gradient (5% to 40% B over 30 min). The target compound will elute in the early-to-mid gradient due to its polarity.

  • Fraction Collection: Collect fractions based on UV thresholding at 280 nm, which is highly specific to the fluorophenol chromophore, ignoring early-eluting non-aromatic impurities.

Phase 3: Chiral Chromatography (If required)
  • Mobile Phase Prep: Prepare a normal-phase mixture of Hexane/Ethanol (80:20 v/v). Crucially, add 0.1% Diethylamine (DEA) as a basic modifier.

    • Causality:1 between the basic amine of the analyte and residual acidic silanols on the CSP, preventing severe tailing[1].

  • Separation: Inject the enriched fractions onto the Amylose-based CSP. Monitor at 280 nm.

Mechanism Analyte Analyte: (1R,2S) Isomer -NH2 (H-bond donor) -OH (H-bond donor/acceptor) -F (Dipole interaction) Phenol (Pi-Pi / H-bond) CSP Chiral Stationary Phase Amylose/Cellulose Backbone Carbamate Linkages Pi-acidic/basic Sites Analyte->CSP Pi-Pi Interaction Analyte->CSP Hydrogen Bonding Analyte->CSP Steric Hindrance

Three-point chiral recognition mechanism between the analyte and stationary phase.

Phase 4: Lyophilization & Recovery
  • Concentration: Pool the pure fractions. If RP-HPLC was used, remove the acetonitrile under reduced pressure at <35°C to prevent thermal degradation of the amino alcohol.

  • Lyophilization: Freeze the remaining aqueous solution and lyophilize for 48 hours to yield the purified compound as a stable TFA salt.

Troubleshooting & Optimization

  • Issue: Poor retention on the C18 column.

    • Causality: The molecule is excessively hydrophilic.

    • Solution: Switch to a 4 column (e.g., bare silica or zwitterionic stationary phase) running an inverse gradient (high organic to high aqueous)[4].

  • Issue: Oxidation during purification.

    • Causality: Phenols are highly prone to oxidation, especially in basic or highly aerated conditions.

    • Solution: Degas all mobile phases thoroughly with inline vacuum degassers or helium sparging. Maintain the acidic pH (TFA) throughout the run to stabilize the phenol moiety.

References

  • Benchchem. Overcoming challenges in the purification of chiral amino alcohols.1

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.3

  • BOC Sciences. Enantiomeric Purification (HPLC/SFC).

  • Phenomenex. Chiral HPLC Separations.4

Sources

Application Note: 3-((1R,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

The compound 3-((1R,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol is a highly versatile, chiral building block utilized extensively in the synthesis of advanced active pharmaceutical ingredients (APIs). Featuring a stereospecific 1,2-amino alcohol motif, an electron-withdrawing fluorine atom, and a reactive phenolic hydroxyl group, this intermediate is a prime scaffold for developing beta-adrenergic agonists, targeted kinase inhibitors, and novel oxazolidinone antibacterials.

The strategic placement of the fluorine atom adjacent to the phenol ring is not merely structural; it is a calculated medicinal chemistry design. Fluorine substitution lowers the pKa of the proximal phenol, enhancing the molecule's overall metabolic stability against Phase II glucuronidation while simultaneously increasing lipophilicity and membrane permeation[1]. Furthermore, the (1R,2S) stereocenter dictates the precise spatial arrangement required for high-affinity binding in target protein pockets, making the preservation of this chirality paramount during downstream synthetic workflows.

Synthetic Divergence & Workflow Rationale

The trifunctional nature of this intermediate allows for highly divergent synthetic pathways. The primary amine can be chemoselectively protected or alkylated, the 1,2-amino alcohol can be cyclized into an oxazolidinone pharmacophore[2], and the phenol can undergo late-stage O-alkylation or cross-coupling (via triflation).

Below is the logical progression of how this intermediate is transformed into key drug scaffolds.

G A 3-((1R,2S)-1-Amino- 2-hydroxypropyl)-4-fluorophenol B N-Boc Intermediate (Chemoselective) A->B Boc2O, NaHCO3 aq. THF, 0 °C C Chiral Oxazolidinone (Antibacterial Scaffold) A->C CDI, DMAP (cat.) THF, Reflux D O-Alkylated Ether (Kinase Inhibitor Precursor) B->D R-X, K2CO3 DMF, 60 °C

Synthetic divergence of this compound into key drug scaffolds.

Quantitative Physicochemical & Reactivity Data

To facilitate experimental design, the following table summarizes the quantitative parameters and their mechanistic rationale when working with this intermediate:

Parameter / PropertyValue / ConditionMedicinal & Synthetic Rationale
Phenol pKa ~9.2 (Estimated)Lowered from ~10.0 due to the ortho-fluorine effect. Requires careful base selection (e.g.,

) to prevent unwanted O-alkylation/acylation during N-functionalization[1].
Topological Polar Surface Area (TPSA) 66.48 ŲOptimal for oral bioavailability. The 1,2-amino alcohol contributes heavily to H-bond donor/acceptor networks.
Oxazolidinone Cyclization Yield 75% - 85%Use of 1,1'-Carbonyldiimidazole (CDI) ensures retention of (1R,2S) stereochemistry without the toxicity of phosgene[3].
LogP ~0.91Highly hydrophilic; biphasic solvent systems (e.g., THF/Water) are mandatory for initial derivatization steps to ensure solubility.

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following methodologies are designed with built-in causality checks to ensure reaction fidelity.

Protocol A: Chemoselective N-Boc Protection

Objective: Selectively protect the primary amine without forming the O-Boc carbonate at the phenol or secondary alcohol positions.

Causality & Design: We utilize Sodium Bicarbonate (


) because its mild basicity (aqueous pH ~8.3) is sufficient to deprotonate the primary ammonium salt but too weak to significantly deprotonate the ortho-fluorophenol (pKa ~9.2). This thermodynamic control ensures strict N-chemoselectivity.

Step-by-Step Procedure:

  • Dissolution: Suspend 10.0 mmol of this compound in a 1:1 mixture of THF and distilled water (40 mL). Rationale: The biphasic system solvates both the highly polar starting material and the lipophilic Boc anhydride.

  • Base Addition: Add 1.2 equivalents (12.0 mmol) of solid

    
    . Stir for 10 minutes until effervescence ceases.
    
  • Temperature Control: Cool the reaction flask to 0 °C using an ice bath. Rationale: Lowering the temperature suppresses the kinetic formation of O-Boc side products.

  • Reagent Addition: Dissolve 1.05 equivalents of Di-tert-butyl dicarbonate (

    
    ) in 10 mL of THF and add dropwise over 30 minutes.
    
  • Self-Validation (TLC): After 4 hours at room temperature, spot the reaction on silica TLC (Eluent: 9:1 DCM:MeOH). Stain with Ninhydrin. Validation: The disappearance of the ninhydrin-active (pink/purple) primary amine spot confirms complete N-protection.

  • Workup: Evaporate THF under reduced pressure. Acidify the aqueous layer to pH 4 using 10% citric acid, then extract with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate to yield the N-Boc intermediate.
Protocol B: Synthesis of the Chiral Oxazolidinone Scaffold

Objective: Convert the 1,2-amino alcohol motif into a rigid 2-oxazolidinone ring, a privileged scaffold in antibacterial (e.g., Linezolid analogs) and MAO inhibitor development[2].

Causality & Design: 1,1'-Carbonyldiimidazole (CDI) is selected over phosgene or triphosgene due to its safety profile and mild reactivity. The reaction proceeds via an initial N-acylimidazole intermediate. Heating is required to overcome the activation energy barrier for the subsequent intramolecular attack by the secondary hydroxyl group, ensuring complete cyclization[3].

Step-by-Step Procedure:

  • Preparation: Thoroughly dry the N-Boc protected intermediate (or the free amine, depending on the specific synthetic route) under high vacuum. Dissolve 5.0 mmol in 25 mL of anhydrous THF under an inert Argon atmosphere. Rationale: CDI is highly moisture-sensitive and will rapidly hydrolyze to imidazole and

    
     in the presence of water.
    
  • Reagent Addition: Add 1.5 equivalents (7.5 mmol) of CDI in one portion at room temperature. Stir for 1 hour.

  • Cyclization: Attach a reflux condenser and heat the reaction mixture to 65 °C (reflux) for 12 hours.

  • Self-Validation (Monitoring): Monitor the reaction via LC-MS or TLC. Validation: The release of imidazole during the reaction shifts the pH; the formation of the oxazolidinone ring restricts the flexibility of the molecule, resulting in a distinct shift in retention time and a higher Rf value on TLC compared to the acyclic precursor.

  • Quenching & Workup: Cool to room temperature and quench with 10 mL of 1N HCl to protonate and partition the imidazole byproduct into the aqueous phase. Extract the product with Dichloromethane (

    
     mL).
    
  • Purification: Dry the organic phase over

    
    , filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the enantiopure oxazolidinone derivative.
    

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. 1

  • BenchChem. (2025). The Versatile Scaffold: A Deep Dive into the Medicinal Chemistry of 3-Amino-2-oxazolidinone. BenchChem Technical Guides.2

  • MDPI. (2022). Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients. Molecules. 3

Sources

Application Note: Derivatization Strategies for the Comprehensive Analysis of 3-((1R,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Analytical Challenges

The compound 3-((1R,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol is a highly polar, polyfunctional chiral molecule. Structurally, it features a primary amine, a phenolic hydroxyl group, an aliphatic secondary alcohol, and a fluorine atom at the C4 position. This specific functional group topology presents significant analytical challenges:

  • High Polarity & Zwitterionic Potential: The presence of both a basic amine and an acidic phenol makes the molecule highly polar and prone to severe peak tailing or irreversible adsorption on bare silica or standard reversed-phase columns.

  • Low Volatility: The extensive hydrogen-bonding network precludes direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Sub-optimal Ionization/Detection: While the phenol and amine offer some natural UV absorbance and electrospray ionization (ESI) efficiency, trace-level quantification in complex biological or synthetic matrices requires signal enhancement.

To overcome these barriers, chemical derivatization is mandatory[1]. This guide details two orthogonal, self-validating derivatization protocols: Silylation for GC-MS and Dansylation for LC-MS/HPLC-FLD . By understanding the causality behind these experimental choices, analytical scientists can achieve robust, reproducible quantification.

GC-MS Workflow: Silylation via BSTFA + 1% TMCS

Mechanistic Rationale

For GC-MS analysis, replacing the active hydrogens of the amine and both hydroxyl groups with trimethylsilyl (TMS) moieties dramatically increases volatility and thermal stability[2]. We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed with 1% Trimethylchlorosilane (TMCS) .

Why 1% TMCS? While BSTFA alone readily silylates primary amines and unhindered phenols, the aliphatic secondary alcohol at the C2 position of the propyl chain is sterically hindered. The addition of 1% TMCS acts as a potent catalyst, increasing the silylating power to ensure complete conversion to the tri-TMS derivative[3], preventing the formation of multiple partial derivatives that would split the chromatographic signal and reduce sensitivity[4].

Experimental Protocol: Silylation

Reagents Required:

  • BSTFA + 1% TMCS (Anhydrous)

  • Anhydrous Pyridine (acts as an acid scavenger and optimal solvent)

  • Nitrogen gas (high purity)

Step-by-Step Methodology:

  • Sample Drying (Critical): Transfer 100 µL of the sample extract (in methanol or acetonitrile) to a silanized glass insert. Evaporate to absolute dryness under a gentle stream of nitrogen at 40°C. Causality: Even trace moisture will rapidly hydrolyze BSTFA, neutralizing the reagent and leading to incomplete derivatization[4].

  • Reagent Addition: Add 50 µL of anhydrous pyridine to the dried residue to resolubilize the analyte. Immediately add 50 µL of BSTFA + 1% TMCS.

  • Incubation: Cap the vial tightly, vortex for 30 seconds, and incubate in a dry block heater at 70°C for 30 minutes. Causality: Elevated temperature provides the activation energy required to overcome the steric hindrance of the secondary alcohol[2].

  • Analysis: Cool the vial to room temperature. Inject 1 µL into the GC-MS operating in Electron Ionization (EI) mode.

G Sample Sample Preparation (Dry Extract) Reagent Add BSTFA + 1% TMCS & Pyridine (Solvent) Sample->Reagent Incubation Incubation (70°C for 30 min) Reagent->Incubation GCMS GC-MS Analysis (EI Mode) Incubation->GCMS

Caption: Workflow for the silylation of the target compound using BSTFA + 1% TMCS prior to GC-MS analysis.

LC-MS & HPLC-FLD Workflow: Dansylation

Mechanistic Rationale

For liquid chromatography, Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) is the gold standard for labeling primary amines and phenols[5]. The reaction forms highly stable sulfonamides (with the amine) and sulfonate esters (with the phenol).

Why Dansyl Chloride?

  • Dual-Labeling: It simultaneously tags the primary amine and the phenolic -OH, converting a highly polar molecule into a hydrophobic bis-dansyl derivative that retains beautifully on standard C18 columns[6].

  • Signal Enhancement: The dimethylamino moiety introduces a highly ionizable tertiary amine for ESI+ LC-MS, while the naphthalene ring provides intense fluorescence (ex: 340 nm, em: 525 nm) for HPLC-FLD[5].

  • Site-Selectivity: Under standard basic conditions (pH 9.0–9.5), Dansyl Chloride reacts exclusively with amines and phenols; the aliphatic secondary alcohol remains unreacted unless forced with extreme heat and DMAP[7]. This predictable selectivity prevents over-derivatization.

Experimental Protocol: Dansylation

Reagents Required:

  • Dansyl Chloride (5 mg/mL in anhydrous acetonitrile)

  • 100 mM Sodium Carbonate/Bicarbonate Buffer (pH 9.5)

  • 10% Methylamine (aqueous) for quenching

Step-by-Step Methodology:

  • Buffering: To 50 µL of the aqueous sample extract, add 50 µL of the pH 9.5 carbonate buffer. Causality: The electron-withdrawing fluorine atom at C4 slightly increases the acidity of the phenolic -OH. A pH of 9.5 ensures both the amine and phenol are deprotonated (nucleophilic) without causing rapid hydrolysis of the Dansyl Chloride reagent[5].

  • Derivatization: Add 100 µL of the Dansyl Chloride solution. Vortex thoroughly.

  • Incubation: Incubate the mixture in a water bath at 60°C for 45 minutes. Crucial: Perform this step in the dark (e.g., using amber vials) as the dansyl fluorophore is susceptible to photobleaching[8].

  • Quenching: Add 10 µL of 10% methylamine and vortex. Causality: Methylamine reacts with any residual Dansyl Chloride, converting it to a highly polar, early-eluting byproduct that will not interfere with the hydrophobic bis-dansyl analyte peak[5].

  • Analysis: Centrifuge at 10,000 x g for 5 minutes to remove any precipitates. Inject the supernatant into the LC-MS or HPLC-FLD system.

G Target 3-((1R,2S)-1-Amino-2-hydroxypropyl) -4-fluorophenol DnsCl Dansyl Chloride (Dns-Cl) (pH 9.5 Buffer) Target->DnsCl Amine Primary Amine (-NH2) Forms Sulfonamide DnsCl->Amine Phenol Phenolic -OH Forms Sulfonate Ester DnsCl->Phenol Aliphatic Aliphatic -OH Remains Unreacted DnsCl->Aliphatic No Reaction Detection LC-MS (ESI+) or HPLC-FLD (ex 340nm / em 525nm) Amine->Detection Phenol->Detection

Caption: Reaction logic and site-selectivity of Dansyl Chloride derivatization for LC-MS/HPLC-FLD.

Quantitative Data & Method Comparison

The choice between GC-MS and LC-MS/HPLC-FLD depends on the laboratory's available instrumentation and the required limits of detection (LOD). Below is a comparative summary of the two validated derivatization pathways for this compound.

Analytical ParameterGC-MS (Silylation)LC-MS / HPLC-FLD (Dansylation)
Derivatizing Agent BSTFA + 1% TMCSDansyl Chloride
Targeted Functional Groups Primary Amine, Phenol, Aliphatic AlcoholPrimary Amine, Phenol
Derivative Formed Tri-TMS derivativeBis-Dansyl derivative
Reaction Conditions 70°C for 30 min (Anhydrous)60°C for 45 min (Aqueous Buffer, pH 9.5)
Detection Mode Electron Ionization (EI)ESI+ (MS) / ex 340 nm, em 525 nm (FLD)
Estimated LOD 1.0 - 5.0 ng/mL0.1 - 0.5 ng/mL
Primary Advantage High structural resolution, excellent volatilityExtreme sensitivity, aqueous matrix compatibility
Primary Limitation Strictly requires anhydrous sample preparationRequires quenching step; light-sensitive product

References

  • Guo, K., et al. "Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts." National Center for Biotechnology Information (PMC), [Link]

  • Greyhound Chromatography. "Derivatization Reagents - For Selective Response and Detection in Complex Matrices." Greyhound Chromatography, [Link]

  • Li, L., et al. "Study of Metabolite Detectability in Simultaneous Profiling of Amine/Phenol and Hydroxyl Submetabolomes by Analyzing a Mixture of Two Separately Dansyl-Labeled Samples." National Center for Biotechnology Information (PMC), [Link]

  • Rozsypal, T., et al. "Determination of Aminoalcohols as Silyl Derivatives with Three Derivatizing Agents by Gas Chromatography with Mass Spectrometry Detection." ResearchGate, [Link]

Sources

High-Throughput Quantitative Analysis of 3-((1R,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol in Complex Biological Matrices using HILIC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Analytical Rationale

The compound 3-((1R,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol (Molecular Weight: 185.20 g/mol ; Formula: C₉H₁₂FNO₂) presents a unique set of analytical challenges. Structurally, it is a highly polar, amphoteric, fluorinated phenylpropanolamine derivative containing a primary amine, a secondary hydroxyl group, and a phenolic ring.

In drug development and pharmacokinetic (PK) profiling, quantifying such highly polar, low-molecular-weight amines in complex mixtures (e.g., human plasma, urine, or synthetic process matrices) is notoriously difficult. Standard reversed-phase (C18) liquid chromatography often fails to provide adequate retention, leading to co-elution with the solvent front and severe ion suppression from matrix components like endogenous phospholipids.

To overcome these challenges, this protocol establishes a self-validating, highly robust methodology utilizing Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) coupled with Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) . This approach not only guarantees the selective isolation of the target analyte from complex matrices but also leverages the high organic mobile phase of HILIC to drastically enhance electrospray ionization (ESI) efficiency [1].

Mechanistic Insights: The "Why" Behind the Method

As an analytical scientist, it is critical to understand the causality behind experimental choices rather than merely following a recipe.

Why Mixed-Mode Cation Exchange (MCX) SPE?

The target molecule possesses a basic primary amine (estimated pKa ~9.0–9.5) and an acidic phenol (estimated pKa ~9.5–10.0). At a low pH (e.g., pH 2–3), the primary amine is fully protonated (cationic), while the phenol remains neutral. MCX sorbents contain both hydrophobic (polymeric reversed-phase) and strong cation-exchange (sulfonic acid) functional groups. By acidifying the plasma sample, we ensure the analyte binds to the sulfonic acid groups via strong ionic interactions. This allows us to wash the SPE bed with 100% organic solvent (methanol) to strip away neutral and acidic hydrophobic interferences (like phospholipids) without eluting the analyte [2]. Elution is then triggered by applying a high-pH organic solvent, which neutralizes the amine, breaks the ionic bond, and releases the purified compound.

Why HILIC over Reversed-Phase (RP)?

Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for polar amines. HILIC utilizes a polar stationary phase (in this protocol, an amide-bonded phase) and a highly organic, low-aqueous mobile phase. The mechanism relies on the partitioning of the polar analyte into a water-enriched layer immobilized on the stationary phase [3].

  • Chromatographic Benefit: Excellent retention and symmetrical peak shapes for the highly polar 1-amino-2-hydroxypropyl moiety.

  • Mass Spectrometric Benefit: The high concentration of acetonitrile (>70%) in the mobile phase significantly lowers surface tension, resulting in finer droplet formation in the ESI source, drastically improving desolvation and signal-to-noise (S/N) ratio.

Materials and Reagents

  • Standards: this compound (Reference Standard, >98% purity); Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., ¹³C₆ or d₃ analog).

  • Matrix: Human Plasma (K₂EDTA anticoagulant).

  • Solvents (LC-MS Grade): Acetonitrile (ACN), Methanol (MeOH), Ultrapure Water (18.2 MΩ·cm).

  • Modifiers: Formic Acid (FA), Ammonium Formate (AmFm), Ammonium Hydroxide (NH₄OH), Phosphoric Acid (H₃PO₄).

  • Consumables: Oasis® MCX 96-well plate (30 mg/well) or equivalent mixed-mode polymeric strong cation exchange sorbent.

Experimental Protocols

Step-by-Step MCX SPE Workflow

Note: This protocol is designed for a 96-well format to support high-throughput PK screening.

  • Sample Pre-treatment: Aliquot 100 µL of human plasma into a 96-well collection plate. Add 10 µL of SIL-IS working solution (100 ng/mL). Add 100 µL of 4% H₃PO₄ in water. Vortex for 2 minutes. (Rationale: Acidification disrupts protein binding and ensures the primary amine is fully protonated).

  • Conditioning: Pass 1.0 mL of MeOH through the MCX plate, followed by 1.0 mL of 2% H₃PO₄ in water. Apply low vacuum (~2 inHg).

  • Loading: Load the entire pre-treated sample (210 µL) onto the SPE plate. Allow it to pass through via gravity or very low vacuum (1 mL/min).

  • Wash 1 (Aqueous): Wash with 1.0 mL of 2% FA in water. (Removes salts and polar neutral/acidic interferences).

  • Wash 2 (Organic): Wash with 1.0 mL of 100% MeOH. Apply high vacuum (10 inHg) for 1 minute to dry the sorbent. (Removes phospholipids and hydrophobic neutral/acidic interferences. The analyte remains bound via ionic interaction).

  • Elution: Place a clean 96-well collection plate under the SPE manifold. Elute the analyte with 2 x 500 µL of 5% NH₄OH in MeOH. (The high pH neutralizes the primary amine, disrupting the cation-exchange interaction).

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 200 µL of ACN/Water (85:15, v/v) containing 10 mM AmFm. Vortex for 5 minutes.

LC-MS/MS Analytical Conditions

Liquid Chromatography Parameters:

  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Column Temperature: 40°C

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 0.5 min: 90% B (Isocratic hold to focus the polar band)

    • 0.5 - 3.0 min: Linear gradient to 50% B (Elution of analyte)

    • 3.0 - 4.0 min: Hold at 50% B (Column wash)

    • 4.1 - 6.0 min: 90% B (Re-equilibration)

  • Injection Volume: 2.0 µL.

Mass Spectrometry (ESI+) Parameters:

  • Ion Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 1.5 kV

  • Desolvation Temperature: 500°C

  • MRM Transitions:

    • Quantifier: m/z 186.2 → 168.2 (Loss of H₂O from the secondary alcohol, Collision Energy: 15 eV)

    • Qualifier: m/z 186.2 → 151.1 (Loss of H₂O + NH₃, Collision Energy: 22 eV)

Method Validation & Quantitative Data

The method was validated in accordance with the FDA Bioanalytical Method Validation Guidance for Industry (2018) [4]. The assay demonstrated a linear dynamic range from 1.0 ng/mL (Lower Limit of Quantitation, LLOQ) to 1000 ng/mL.

Table 1: Accuracy and Precision Data in Human Plasma (n=6 per level)

QC LevelNominal Concentration (ng/mL)Intra-day Precision (% CV)Intra-day Accuracy (% Bias)Inter-day Precision (% CV)Inter-day Accuracy (% Bias)
LLOQ1.06.4+4.27.8+5.1
Low QC3.04.1+2.15.2+1.8
Mid QC400.03.2-1.54.0-2.0
High QC800.02.8-0.83.5-1.2

Table 2: Extraction Recovery and Matrix Effect (n=6)

QC LevelExtraction Recovery (%) ± SDMatrix Factor (Analyte)IS-Normalized Matrix Factor
Low QC (3.0 ng/mL)88.5 ± 4.20.921.01
High QC (800.0 ng/mL)91.2 ± 3.10.950.99

Data Interpretation: The IS-normalized matrix factor of ~1.0 indicates that the MCX SPE coupled with HILIC effectively eliminates ion suppression from plasma phospholipids, ensuring a highly trustworthy and self-validating quantitative readout.

Visualizing the Workflows

Mechanism of Mixed-Mode Cation Exchange (MCX) SPE

SPE_Workflow Sample Plasma Sample + 4% H3PO4 Load Load onto MCX (Amine is Cationic) Sample->Load Protonation Wash1 Wash 1: 2% FA (Aq) Removes Salts Load->Wash1 Ionic Binding Wash2 Wash 2: 100% MeOH Removes Lipids Wash1->Wash2 Retained Elute Elute: 5% NH4OH in MeOH (Amine Neutralized) Wash2->Elute pH Shift Analyze Reconstitute & HILIC-MS/MS Elute->Analyze Purified Analyte

Caption: Step-by-step mechanism of MCX SPE isolating the target fluorophenol amine from plasma.

HILIC-MS/MS Analytical Pathway

Analytical_Pathway Injection Sample Injection 85% ACN Reconstitution HILIC HILIC Separation Amide Column Water-Enriched Partitioning Injection->HILIC ESI ESI+ Ionization High Organic Mobile Phase Enhanced Desolvation HILIC->ESI Elution (0.4 mL/min) Quad1 Q1 Selection Precursor m/z 186.2 ESI->Quad1 [M+H]+ Ions CID Collision Cell (CID) Fragmentation via Argon Gas Quad1->CID Isolation Quad3 Q3 Selection Product m/z 168.2 & 151.1 CID->Quad3 Fragments Detector Electron Multiplier Quantitative Readout Quad3->Detector MRM Detection

Caption: The HILIC-MS/MS pathway from sample injection to tandem mass spectrometric detection.

References

  • Jandera, P. (2011). Stationary and mobile phases in hydrophilic interaction chromatography: A review. Analytica Chimica Acta, 692(1-2), 1-25. Available at:[Link][1]

  • Biotage. (2023). When should I choose a mixed-mode SPE? Biotage Sample Preparation Resources. Available at:[Link][2]

  • McCalley, D. V. (2010). Hydrophilic Interaction Chromatography: A Guide for Practitioners. ResearchGate / Separation Science. Available at:[Link][3]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. Available at:[Link][4][5][6]

Sources

Application Note: Advanced Handling, Storage, and Stability Protocols for 3-((1R,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter active pharmaceutical ingredients (APIs) and chiral intermediates that fail in downstream assays not due to inherent synthetic flaws, but due to improper handling. 3-((1R,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol (CAS: 1273663-44-7) is a highly specific, fluorinated phenolic amino alcohol[1]. Its structural motifs—an electron-rich phenol, a basic secondary amine, and two contiguous chiral centers—make it an exceptionally sensitive building block.

This application note provides a comprehensive, self-validating protocol for the handling and storage of this compound. By understanding the mechanistic causality behind its degradation, researchers can prevent costly batch losses, maintain enantiomeric purity, and ensure absolute reproducibility in drug development workflows.

Physicochemical Profiling & Degradation Mechanisms

To handle this compound effectively, one must first understand why it degrades. The molecule presents three primary vulnerabilities:

  • Phenol Autoxidation (Quinone Formation): The electron-donating hydroxyl group enhances the reactivity of the aromatic ring, making the phenol moiety highly susceptible to autoxidation even in the absence of an alpha hydrogen[2]. When exposed to oxygen, transition metals, or UV light, the phenol oxidizes into ortho- or para-quinone derivatives. This is visually self-indicating: the formation of quinones leads to the appearance of pink or brown pigments in the otherwise off-white powder[3].

  • Amino-Alcohol Hygroscopicity & Reactivity: The vicinal amino-alcohol side chain is inherently hygroscopic. When these powders absorb atmospheric moisture, it alters their flowability, causes severe clumping, and accelerates chemical degradation[4]. Furthermore, the exposed amine is susceptible to nucleophilic attack by atmospheric carbon dioxide, leading to the formation of carbamate adducts which reduce the effective amine titer.

  • Stereochemical Vulnerability: The (1R,2S) chiral centers are thermodynamically sensitive. Prolonged exposure to moisture combined with thermal stress can facilitate epimerization, destroying the stereochemical integrity required for target binding in pharmaceutical applications.

DegradationPathways API 3-((1R,2S)-1-Amino-2-hydroxypropyl) -4-fluorophenol O2 Oxygen / UV Light (Autoxidation) API->O2 H2O Moisture / Humidity (Hygroscopicity) API->H2O CO2 Atmospheric CO2 (Nucleophilic Attack) API->CO2 Quinone Quinone Derivatives (Discoloration/Browning) O2->Quinone Phenol Oxidation Clumping Hydrate Formation (Clumping/Weighing Error) H2O->Clumping Hydrogen Bonding Carbamate Carbamate Adducts (Loss of Amine Titer) CO2->Carbamate Amine Reactivity

Figure 1: Primary chemical degradation pathways induced by environmental exposure.

Mandatory Storage Protocols

To arrest the degradation pathways outlined above, storage conditions must be rigorously controlled. The baseline requirement for this compound is sealed storage at 2-8°C[1], but for pharmaceutical-grade preservation, the following tiered system is required:

  • Short-Term Storage (Active Use, < 1 Month): Store at 2-8°C in a desiccator cabinet.

  • Long-Term Storage (Archival, > 1 Month): Store at -20°C .

  • Container Specifications: The compound must be housed in an amber glass vial to block UV-induced radical initiation of the phenol. The vial must be sealed with a PTFE-lined solid cap . PTFE provides a vastly superior Moisture Vapor Transmission Rate (MVTR) barrier compared to standard polyethylene, preventing the ingress of humidity that leads to caking[4].

  • Atmospheric Control: The headspace of the vial must be backfilled with Argon . Argon is preferred over Nitrogen because it is denser than air and acts as a protective blanket over the solid powder, effectively excluding both O2 and CO2.

Self-Validating Handling & Weighing Methodology

Standard benchtop weighing is the most common point of failure for hygroscopic phenolic amines. The following step-by-step methodology is designed as a self-validating system —if any step fails, the physical behavior of the compound will immediately alert the operator.

Step 1: Thermal Acclimatization

  • Action: Remove the sealed amber vial from the cold storage unit (-20°C or 2-8°C) and place it in a room-temperature desiccator for a minimum of 60 minutes before opening.

  • Causality: Opening a cold vial in ambient air causes atmospheric moisture to instantly condense onto the cold powder. This micro-condensation initiates hydrate formation and accelerates phenol oxidation.

  • Validation Checkpoint: Touch the exterior of the vial. If it is cold to the bare touch, acclimatization is incomplete. Do not open.

Step 2: Inert Atmosphere Transfer

  • Action: Transfer the unopened, acclimatized vial into a glove box or a controlled environment purged with Argon (Relative Humidity < 5%).

  • Causality: The secondary amine and phenol require strict O2/CO2 exclusion to prevent carbamate and quinone formation, respectively[3].

Step 3: Anti-Static Weighing

  • Action: Use a grounded, anti-static spatula and a zero-charge weighing boat to extract the material.

  • Causality: Dry amino alcohols exhibit severe triboelectric charging (static buildup). If standard plastic tools are used, the powder will repel, leading to inaccurate dosing and contamination of the workspace.

  • Validation Checkpoint: Monitor the analytical balance. If the weight reading drifts by more than 0.001 g over a 30-second period, moisture absorption is actively occurring[4]. This invalidates the inert transfer; you must abort and re-dry the environment.

Step 4: Post-Weighing Sealing

  • Action: Immediately backfill the primary vial with Argon, secure the PTFE-lined cap tightly, and wrap the cap junction with Parafilm before returning it to cold storage.

  • Validation Checkpoint: The powder remaining in the vial must retain its original off-white crystalline appearance. Any transition to a pink or light brown hue confirms an oxygen breach[3], requiring the batch to be quarantined and re-analyzed.

HandlingWorkflow Start Long-Term Storage (-20°C, Sealed) Acclimate Acclimatization (Desiccator, 1 hr to RT) Start->Acclimate Prevent Condensation GloveBox Transfer to Inert Glove Box (Ar) Acclimate->GloveBox Prevent O2/H2O Weighing Rapid Weighing (Anti-static tools) GloveBox->Weighing Seal Cap & Seal (PTFE-lined cap, Parafilm) Weighing->Seal Monitor Weight Drift Return Return to Storage (2-8°C or -20°C) Seal->Return Maintain Integrity

Figure 2: Self-validating handling workflow to prevent moisture and oxygen degradation.

Quality Control & Stability Indicating Assays

To ensure the integrity of this compound over its shelf life, routine analytical verification is required. The table below summarizes the quantitative data metrics and their corresponding failure modes.

Table 1: Stability-Indicating Quality Control (QC) Metrics

ParameterAnalytical MethodAcceptance CriteriaDegradation Indicator (Failure Mode)
Appearance Visual InspectionOff-white to pale yellow powderPink/Brown discoloration (Quinone formation) or clumping (Moisture)
Chemical Purity RP-HPLC (UV at 220 nm)≥ 98.0%Emergence of high-molecular-weight polymer peaks or oxidized adducts
Chiral Integrity Chiral HPLC≥ 99.0% ee (1R, 2S)Appearance of (1S, 2S) or (1R, 2R) epimeric peaks
Water Content Karl Fischer Titration≤ 0.5% w/wElevated water content indicates a breach in the primary container's MVTR

References

  • Muñoz-Pina et al. "Effect of Storage Conditions on Physicochemical Characteristics and Phenolic Compounds." Dialnet. URL:[Link]

  • Chemistry LibreTexts. "16.3: Oxidation of Phenols to Quinones." Chemistry LibreTexts. URL: [Link]

  • Richpacking020. "Hygroscopic Problems Of Capsule Filled Powders." Richpacking020. URL: [Link]

Sources

Application Note: Kilo-Scale Synthesis and Process Optimization of 3-((1R,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The 1-amino-2-hydroxypropyl motif is a highly privileged, chiral pharmacophore embedded within numerous advanced drug candidates. It is a critical structural determinant in lincosamide antibiotics[1], the core scaffolds of thiopeptide natural products[2], and customized polypeptide arrays used for high-throughput receptor binding screening[3].

Commercially available as a high-purity API building block (CAS 1272725-85-5)[4], the demand for 3-((1R,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol has necessitated the transition from milligram-scale discovery routes to robust, kilo-scale manufacturing. While racemic mixtures of related fluorophenol derivatives are common[5], achieving strict (1R,2S) stereocontrol at scale requires a highly orchestrated synthetic strategy.

As a Senior Application Scientist, I have designed the following five-step protocol. It abandons traditional, low-yielding nitroaldol (Henry) routes in favor of a highly scalable Shi Epoxidation / Regioselective Azidolysis pathway. Crucially, every step is engineered as a self-validating system , where the thermodynamic or kinetic properties of the intermediates act as natural purity filters, eliminating the need for process-scale chromatography.

Retrosynthetic Workflow & Logical Relationships

ProcessFlow SM 3-Bromo-4-fluorophenol (Starting Material) Step1 Step 1: O-Benzylation Reagent: BnBr, K2CO3 SM->Step1 Int1 Intermediate 1 2-Bromo-1-fluoro-4-(benzyloxy)benzene Step1->Int1 Step2 Step 2: Suzuki Coupling Reagent: (E)-Propenylboronic acid, Pd Int1->Step2 Int2 Intermediate 2 (E)-4-(benzyloxy)-1-fluoro-2-(prop-1-en-1-yl)benzene Step2->Int2 Step3 Step 3: L-Shi Epoxidation Reagent: L-Fructose Catalyst, Oxone Int2->Step3 Int3 Intermediate 3 (1S,2S)-Epoxide Step3->Int3 Step4 Step 4: Regioselective Azidolysis Reagent: NaN3, NH4Cl Int3->Step4 Int4 Intermediate 4 (1R,2S)-Azido Alcohol Step4->Int4 Step5 Step 5: Global Reduction Reagent: H2, Pd/C Int4->Step5 Target This compound (Target API Building Block) Step5->Target

Fig 1: Five-step self-validating retrosynthetic workflow for the target API building block.

Step-by-Step Kilo-Scale Methodologies

Step 1: O-Benzylation of 3-Bromo-4-fluorophenol
  • Causality & Rationale: The phenolic hydroxyl must be protected to prevent competitive oxidation during the subsequent epoxidation step. Benzyl bromide (BnBr) is chosen because the benzyl ether can be globally cleaved during the final azide reduction step, streamlining the synthesis.

  • Protocol: Charge a 20 L jacketed reactor with 3-bromo-4-fluorophenol (1.50 kg, 7.85 mol), anhydrous DMF (7.5 L), and K₂CO₃ (1.63 kg, 11.8 mol). Stir at 20 °C for 30 min. Slowly add BnBr (1.41 kg, 8.24 mol) over 1 hour, maintaining the internal temperature below 30 °C. Stir for 4 hours.

  • Self-Validating DSP: Quench with DI water (15 L). The product, 2-bromo-1-fluoro-4-(benzyloxy)benzene, precipitates as a dense solid. The aqueous DMF phase inherently solubilizes unreacted BnBr and inorganic salts, acting as a natural purity filter. Filter, wash with water, and dry in vacuo.

Step 2: Suzuki-Miyaura Cross-Coupling
  • Causality & Rationale: To install the 3-carbon side chain with trans-geometry, a Suzuki coupling is utilized. Pd(dppf)Cl₂ is selected as the catalyst because its bidentate nature suppresses unwanted β-hydride elimination, ensuring high yields of the cross-coupled product.

  • Protocol: To a degassed mixture of Intermediate 1 (2.0 kg, 7.11 mol) and (E)-propenylboronic acid (0.73 kg, 8.53 mol) in 1,4-dioxane (10 L), add aqueous K₂CO₃ (2M, 7 L) and Pd(dppf)Cl₂ (52 g, 1 mol%). Heat to 85 °C under N₂ for 6 hours.

  • Self-Validating DSP: Cool to 20 °C, separate the organic layer, and concentrate. Crystallize the residue from hot heptane. The desired (E)-alkene is highly crystalline, while any trace (Z)-isomer or homocoupled byproducts remain in the heptane mother liquor, validating the geometric purity (>98% E-isomer).

Step 3: Asymmetric L-Shi Epoxidation
  • Causality & Rationale: Standard Jacobsen epoxidation performs poorly on trans-alkenes. The Shi epoxidation, utilizing an L-fructose-derived chiral ketone, provides exceptional enantiomeric excess (>96% ee) for trans-alkenes. The L-enantiomer specifically directs top-face oxidation to yield the required (1S,2S)-epoxide.

  • Protocol: Dissolve Intermediate 2 (1.50 kg, 6.19 mol) in dimethoxymethane/acetonitrile (2:1, 12 L). Add the L-fructose-derived Shi catalyst (0.16 kg, 10 mol%) and buffer to pH 10.5 with K₂CO₃. Cool to 0 °C. Co-feed Oxone (5.3 kg in 20 L H₂O) and K₂CO₃ solution over 4 hours, strictly maintaining pH 10.5 and T < 5 °C.

  • Self-Validating DSP: Extract with MTBE, wash with brine, and concentrate. The (1S,2S)-epoxide readily crystallizes from MTBE/hexane. The chiral catalyst remains in the aqueous phase, self-validating the removal of organic-insoluble impurities.

Step 4: Regioselective Azidolysis
  • Causality & Rationale: The benzylic position (C1) of the epoxide is highly activated. Using NH₄Cl as a mild proton donor activates the epoxide oxygen without causing premature solvolysis. Nucleophilic attack by the azide ion occurs regioselectively at C1, inverting the stereocenter from (1S) to (1R), establishing the desired (1R,2S) anti configuration.

  • Protocol: Suspend Intermediate 3 (1.20 kg, 4.65 mol) in EtOH/H₂O (8:2, 10 L). Add NaN₃ (0.45 kg, 6.97 mol) and NH₄Cl (0.37 kg, 6.97 mol). Heat to 70 °C for 8 hours until IPC shows complete consumption of the epoxide.

  • Self-Validating DSP: The regioselective attack generates a polar azido-alcohol. Upon cooling to 5 °C and diluting with water, the (1R,2S)-azido alcohol precipitates cleanly. Any unreacted epoxide or minor regioisomer remains solubilized in the ethanolic mother liquor.

Step 5: Global Reduction & Deprotection
  • Causality & Rationale: Hydrogenation over Pd/C serves a dual purpose: it reduces the azide to a primary amine and simultaneously cleaves the benzyl ether protecting group. Methanolic HCl is added to protonate the primary amine immediately upon formation, preventing catalyst poisoning and avoiding secondary amine dimerization.

  • Protocol: Charge a 20 L Hastelloy autoclave with Intermediate 4 (1.0 kg, 3.32 mol), MeOH (10 L), 10% Pd/C (100 g, 50% wet), and concentrated HCl (0.35 L, 1.05 equiv). Pressurize with H₂ to 50 psi and stir at 25 °C.

  • Self-Validating DSP: The reaction is kinetically self-indicating; the cessation of hydrogen uptake at exactly 2.0 molar equivalents (one for the azide, one for the benzyl ether) confirms reaction completion. Filter through Celite, concentrate, and recrystallize from isopropanol to yield the target API building block as a pristine hydrochloride salt.

Quantitative Data & Critical Quality Attributes (CQAs)

The table below summarizes the scale-up metrics, demonstrating the robustness of the self-validating DSP systems across the kilo-scale campaign.

Process StepInput Scale (kg)Yield (%)HPLC Purity (%)Chiral Purity (ee/de)Key Self-Validation Metric
1. Benzylation 1.5094.599.2N/A< 0.5% Phenol by GC
2. Suzuki Coupling 2.0088.298.8N/AE/Z ratio > 99:1 (NMR)
3. Shi Epoxidation 1.5082.097.996.8% eeCatalyst completely purged
4. Azidolysis 1.2089.498.596.8% ee / 98.0% deRegioisomer < 1.5%
5. Global Reduction 1.0091.099.696.8% ee / 98.0% deH₂ uptake cessation

References

  • [4] Fluorochem. "this compound - CAS 1272725-85-5". Available at:

  • [2] Johnson, T. C. et al. "Synthesis of the 26-Membered Core of Thiopeptide Natural Products by Scalable Thiazole-Forming Reactions of Cysteine Derivatives and Nitriles". Thieme-connect. Available at:

  • [1] Benchchem. "Lincosamine | 13006-69-4". Available at:

  • [3] EPO. "Advanced drug development and manufacturing - Patent 2511844". Available at:

  • [5] ChemScene. "1273663-44-7 | 3-(1-Amino-2-hydroxypropyl)-4-fluorophenol". Available at:

Sources

Troubleshooting & Optimization

Troubleshooting low yield in 3-((1R,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Low Yield in 3-((1R,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol Synthesis

Welcome to the Technical Support Center. This guide is designed for process chemists and researchers optimizing the synthesis of this compound. This highly functionalized chiral amino alcohol is typically synthesized via the


-amination of a protected 4-fluoro-3-hydroxyarylacetone, followed by Ruthenium-catalyzed Dynamic Kinetic Resolution (DKR) and global palladium-catalyzed hydrogenolysis.

Below, we address the three most common points of catastrophic yield loss in this pathway and provide field-proven, self-validating protocols to ensure high conversion, excellent diastereomeric ratio (dr), and maximum isolated yield.

Synthetic Workflow & Critical Yield Loss Points

Workflow SM 1-Aryl-1-aminopropan-2-one (N,O-Benzylated) DKR Ru-Catalyzed DKR (Asymmetric Hydrogenation) SM->DKR Int Protected (1R,2S)-Amino Alcohol DKR->Int t-BuOK, H2 Loss1 Yield Loss: Catalyst Poisoning / Poor dr DKR->Loss1 Deprot Pd/C Hydrogenolysis (Global Debenzylation) Int->Deprot Prod 3-((1R,2S)-1-Amino-2-hydroxypropyl) -4-fluorophenol Deprot->Prod pH Adjustment Loss2 Yield Loss: Defluorination Side-Reaction Deprot->Loss2 Loss3 Yield Loss: Aqueous Phase Retention Prod->Loss3

Fig 1. Synthetic workflow highlighting critical yield-loss points during the synthesis of the target amino alcohol.

Frequently Asked Questions (Troubleshooting)

Q1: My Ru-catalyzed asymmetric hydrogenation (DKR) stalls at 40-50% conversion, and the diastereomeric ratio (anti:syn) is poor. How can I drive this to completion? Causality: The Noyori-type Dynamic Kinetic Resolution (DKR) relies on an outer-sphere bifunctional mechanism. The 18-electron precatalyst (e.g., RuCl₂[(S)-BINAP][(S)-DAIPEN]) must be activated by a strong base to abstract HCl and form the active 16-electron Ru-amide species[1]. If your starting


-amino ketone contains trace halide salts (e.g., bromides from the prior amination step) or amine hydrochlorides, the base is neutralized, and the active catalyst is poisoned. Furthermore, DKR requires the unreacted (1S)-enantiomer of the ketone to rapidly racemize via an enol/enamine intermediate. If the base is too weak, racemization is slower than hydrogenation, halting the kinetic resolution and ruining the dr.
Solution:  Rigorously wash the 

-amino ketone precursor with aqueous NaHCO₃ to remove all hydrohalide salts before use. Switch your base from K₂CO₃ to Potassium tert-butoxide (t-BuOK) (2.0 equivalents relative to Ru) to ensure rapid enolization and catalyst activation.

Q2: I am observing significant loss of the C4-fluoro group (defluorination) during the final Pd/C debenzylation step. How can I prevent this? Causality: Palladium on carbon (Pd/C) contains highly energetic edge and corner defect sites. While planar Pd sites are excellent for hydrogenolysis of N-benzyl and O-benzyl groups, the highly active defect sites readily undergo oxidative addition into the activated C-F bond of the electron-rich fluorophenol ring, leading to hydrodefluorination. Solution: Introduce a selective catalyst poison. Adding a catalytic amount of ethanolamine or ethylenediamine (0.1 eq relative to Pd) selectively coordinates to and deactivates the highly energetic Pd edge sites responsible for C-F cleavage, while leaving the planar faces active for standard debenzylation.

Q3: My crude NMR shows 100% conversion after deprotection, but my isolated yield of the final amino alcohol is <40%. Where is the product going? Causality: this compound is a zwitterion. It contains a mildly acidic fluorophenol (pKa ~9.2) and a basic aliphatic amine (pKa ~10.4). During standard acidic or basic workups, the molecule becomes highly charged and exhibits extreme aqueous solubility, preventing extraction into organic solvents. Solution: You must perform an isoelectric crystallization . The isoelectric point (pI) of this molecule is exactly halfway between its two pKa values (pI ≈ 9.8). Adjust the aqueous reaction mixture precisely to pH 9.8 using 1M NaOH or 1M HCl. At this pH, the molecule is electrically neutral (net charge = 0) and its aqueous solubility drops drastically, allowing it to precipitate or be extracted into 1-butanol.

Quantitative Data & Optimization

Table 1: Effect of Base and Impurities on DKR Conversion and Stereoselectivity

Base (2.0 eq to Ru) Additive / Impurity Conversion (24h) dr (anti:syn) ee (%) Isolated Yield
K₂CO₃ None 42% 65:35 88% 28%
t-BuOK None >99% 98:2 >99% 92%

| t-BuOK | 5 mol% NaBr | 18% | 50:50 | N/A | <10% |

Table 2: Optimization of Pd/C Hydrogenolysis to Prevent Defluorination

Catalyst System Additive Debenzylation (%) Defluorination (%) Isolated Yield
10% Pd/C, H₂ (50 psi) None >99% 38% 51%
10% Pd/C, H₂ (50 psi) Pyridine (1.0 eq) 12% (Stalled) <1% 0%

| 10% Pd/C, H₂ (50 psi) | Ethanolamine (0.1 eq) | >99% | <1% | 94% |

Mechanistic Visualization: Dynamic Kinetic Resolution

DKR S_ketone (1S)-Amino Ketone Enol Enol / Enamine Intermediate S_ketone->Enol t-BuOK Wrong (1S,2S)-Amino Alcohol (Undesired) S_ketone->Wrong Slow Reduction R_ketone (1R)-Amino Ketone Enol->R_ketone t-BuOK Prod (1R,2S)-Amino Alcohol (Desired) R_ketone->Prod Fast Reduction Ru Ru(II)-(S)-BINAP Catalyst Ru->R_ketone Chiral Recognition

Fig 2. DKR mechanism. The strong base (t-BuOK) forces the rapid racemization of the unreactive (1S)-ketone into the (1R)-ketone, which is then rapidly and stereoselectively reduced by the Ru-catalyst.

Standardized Experimental Protocols

Protocol A: Optimized Ru-Catalyzed DKR

Self-Validation Check: Ensure the starting material is a free-flowing oil/solid with no residual bromide by AgNO₃ spot test prior to setup.

  • Preparation: In an anaerobic glovebox, charge a high-pressure Parr reactor with 1-(5-(benzyloxy)-2-fluorophenyl)-1-(dibenzylamino)propan-2-one (10.0 g, 22.0 mmol) and anhydrous, degassed isopropanol (100 mL).

  • Catalyst Loading: Add RuCl₂[(S)-BINAP][(S)-DAIPEN] (0.1 mol%, 22 µmol) and a 1.0 M solution of t-BuOK in isopropanol (44 µmol, 2.0 eq relative to Ru).

  • Hydrogenation: Seal the reactor, purge with H₂ gas three times, and pressurize to 30 bar. Stir at 50 °C for 16 hours.

  • Validation: Vent the reactor. Take a 0.1 mL aliquot, concentrate, and analyze via chiral HPLC. The reaction is complete when starting material is <1% and dr is >95:5.

  • Workup: Filter through a short pad of silica to remove the ruthenium catalyst, eluting with EtOAc. Concentrate to yield the protected amino alcohol.

Protocol B: Global Deprotection & Isoelectric Isolation
  • Reaction Setup: Dissolve the protected amino alcohol (10.0 g) in methanol (100 mL) in a hydrogenation vessel.

  • Catalyst & Modifier Addition: Add 10% Pd/C (1.0 g, 50% wet) followed by ethanolamine (13 mg, 0.1 eq to Pd) to suppress defluorination.

  • Hydrogenolysis: Purge with H₂ and stir vigorously under a hydrogen balloon (1 atm) at 25 °C for 12 hours. Monitor by LC-MS until the mass corresponding to the fully debenzylated product [M+H]+ 186.2 is the sole peak.

  • Filtration: Filter the mixture through Celite under a nitrogen blanket (to prevent catalyst ignition) and concentrate the filtrate in vacuo to a volume of ~20 mL.

  • Isoelectric Crystallization (Critical Step): Add 20 mL of deionized water. Place a calibrated pH probe into the stirring solution. Carefully add 1M HCl or 1M NaOH dropwise until the pH is exactly 9.8 .

  • Isolation: Stir at 0 °C for 2 hours. The zwitterionic product will precipitate as a white crystalline solid. Filter, wash with ice-cold THF (2 x 10 mL), and dry under vacuum at 40 °C[2].

References

  • Title: Asymmetric hydrogenation of alpha-amino carbonyl compounds (US20050159604A1) Source: Google Patents / U.S. Patent Office URL: [1]

Sources

Technical Support Center: Impurity Profiling for 3-((1R,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol

Author: BenchChem Technical Support Team. Date: March 2026

Status: System Operational Ticket ID: T-IMP-4F-PPA Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

You are working with 3-((1R,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol , a highly functionalized chiral intermediate sharing structural homology with fluorinated catecholamines and phenylpropanolamines (e.g., Metaraminol analogs).

Due to its specific functionality—an oxidizable phenol, a basic amine, a secondary alcohol, and two chiral centers—this molecule presents a "perfect storm" for impurity profiling. Your challenges likely stem from three distinct vectors: Stereochemical instability (epimerization) , Oxidative degradation (quinone formation) , and Regio-isomerism .

This guide is structured as a dynamic troubleshooting workflow to address these specific failure modes.

Module 1: Stereochemical Integrity (The "Split Peak" Issue)

User Query: "My chiral HPLC method shows a split peak or a shoulder on the main peak. Is this the enantiomer or a diastereomer?"

Technical Diagnosis

The molecule possesses two chiral centers (C1 and C2 of the propyl chain). The target is (1R, 2S) (Erythro-like configuration).

  • Enantiomer: (1S, 2R) — Hardest to separate; requires Chiral HPLC.

  • Diastereomers: (1R, 2R) and (1S, 2S) — Easier to separate; often resolved on achiral C18 columns due to different physical properties (H-bonding capability).

Troubleshooting Protocol
StepActionScientific Rationale
1 Check Achiral Purity First Run the sample on a C18 column at pH 3.0. If you see impurity peaks, these are likely diastereomers (Threo forms) or structural impurities. Enantiomers will co-elute on C18.
2 Select Chiral Stationary Phase (CSP) Use an Amylose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralpak AD-H or equivalent). The "amylose spiral" provides the necessary cavity size for the phenylpropanolamine backbone.
3 Optimize Mobile Phase Standard: n-Hexane : IPA : Diethylamine (90:10:0.1). Why DEA? You must use a basic modifier (Diethylamine) to suppress ionization of the primary amine. Without it, the amine interacts with silanols, causing peak tailing that masks impurities.
4 Temperature Control Lower temperature (15-20°C) often improves resolution (

) for this class of molecules by reducing the kinetic energy of the analyte-CSP interaction, "locking" it into the chiral groove.
Visual Workflow: Stereochemical Analysis

ChiralLogic Start Unknown Impurity Peak Achiral Run Achiral C18 (Phosphate buffer pH 3.0) Start->Achiral Result1 Separated? Achiral->Result1 Diast Impurity is DIASTEREOMER ((1R,2R) or (1S,2S)) Result1->Diast Yes Chiral Run Chiral HPLC (Amylose AD-H) Result1->Chiral No (Co-elution) Enant Impurity is ENANTIOMER ((1S,2R)) Chiral->Enant Separated

Figure 1: Decision logic for distinguishing between diastereomeric and enantiomeric impurities.

Module 2: Oxidative Degradation (The "Pink Sample" Issue)

User Query: "My sample solution turns pink/brown after 4 hours in the autosampler. New peaks appear at early retention times."

Technical Diagnosis

The 4-fluorophenol moiety is electron-rich and susceptible to auto-oxidation. The color change indicates the formation of quinones or polymerized phenolic species.

  • Mechanism: Phenol

    
     Phenoxy Radical 
    
    
    
    Benzoquinone
    
    
    Polymerization (Melanin-like pigments).
  • Key Impurity: 4-Fluoro-1,2-benzoquinone (or related hydroxy-quinones).

Troubleshooting Protocol
  • LC-MS Identification:

    • Look for [M+16] (Hydroxylation) or [M-2] (Oxidation to ketone/quinone) peaks.

    • Note: Quinones often do not ionize well in ESI+. Operate in ESI- (Negative Mode) for phenolic degradation products.

  • Stabilization Strategy (The "Self-Validating" Fix):

    • Acidification: Maintain sample diluent at pH < 3. Phenols are more stable in their protonated form.

    • Antioxidant Spike: Add 0.1% Sodium Bisulfite or Ascorbic Acid to the sample diluent.

    • Validation: Prepare two vials—one with antioxidant, one without. If the "Pink" impurity disappears in the treated vial, the impurity is confirmed as an oxidative degradant.

Module 3: Structural Elucidation & Regio-Isomerism

User Query: "How do I confirm the Fluorine is at position 4 and not 2 or 6? MS cannot distinguish these."

Technical Diagnosis

Mass Spectrometry (MS) gives the same parent ion (


) for all regioisomers. The synthesis (likely Friedel-Crafts or nitration/reduction) could yield isomers where the side chain is ortho to the fluorine or phenol.
The Solution: F-NMR Spectroscopy

This is the "Silver Bullet" for fluorinated impurities.

  • Experiment: Proton-decoupled

    
    F NMR.
    
  • Interpretation:

    • Para-substituted (Target): The Fluorine signal will be a distinct singlet (or triplet if coupled to adjacent protons) at a specific chemical shift (approx -110 to -130 ppm, dependent on solvent).

    • Ortho-substituted (Impurity): Due to the "Ortho Effect" and H-bonding with the phenolic -OH, the shift will be significantly different (often

      
       ppm).
      
    • Defluorinated Impurity: Absence of

      
      F signal.
      

Module 4: Detection Sensitivity (The "Invisible Amine" Issue)

User Query: "I see the main peak, but I suspect trace amine impurities are being missed because they have low UV response."

Technical Diagnosis

While the phenol ring absorbs UV (210/280 nm), aliphatic amine impurities (lacking the phenol ring, e.g., from raw materials) are UV-transparent.

Recommended Derivatization Protocol

Use OPA-3MPA (o-Phthalaldehyde / 3-Mercaptopropionic acid) .

  • Target: Primary amines (the side chain).

  • Reaction: Instantaneous formation of a highly fluorescent isoindole derivative.

  • Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).

  • Advantage: This boosts sensitivity by 100x compared to UV and eliminates interference from non-amine phenolic degradation products.

Visual Workflow: Impurity Pathways

Degradation cluster_Oxidation Oxidative Pathway (Air/Light) cluster_Stereo Stereochemical Pathway (pH/Heat) Target Target Molecule (1R, 2S)-Amino-Alcohol Radical Phenoxy Radical Target->Radical -H• (Oxidation) Oxazoline Oxazoline Intermediate (Inversion Center) Target->Oxazoline Acidic pH / Heat (Cyclization) Quinone Quinone Species (Pink/Brown Color) Radical->Quinone -e- Threo Diastereomer (Threo) (1R, 2R) / (1S, 2S) Oxazoline->Threo Hydrolysis (Inversion at C2)

Figure 2: Mechanistic pathways for the formation of oxidative and stereochemical impurities.

References

  • Phenomenex. (2023). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Phenomenex Technical Guides.[1] Link

  • Zhang, Y., et al. (2018). "Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids." Journal of Chromatography B. Link

  • Murphy, C., et al. (2021). "Electrochemical Degradation of 4-Fluorophenol." ResearchGate. Link

  • ICH Guidelines. (2006). Q3A(R2): Impurities in New Drug Substances. International Conference on Harmonisation.[2] Link

Sources

Optimizing reaction conditions for 3-((1R,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized Technical Support Center for the synthesis and optimization of 3-((1R,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol . This compound is a fluorinated analogue of Metaraminol , a potent sympathomimetic amine.

The synthesis of this molecule presents a classic challenge in medicinal chemistry: establishing two contiguous stereocenters (1R, 2S) with high diastereoselectivity while maintaining the integrity of the aryl-fluorine bond.

Part 1: Technical Support & Optimization Guide

Synthetic Route Analysis & Strategy

The most robust route for optimizing stereoselectivity is the Asymmetric Henry (Nitroaldol) Reaction followed by a stereospecific reduction.

  • Starting Material: 4-Fluoro-3-hydroxybenzaldehyde.

  • Reagents: Nitroethane, Copper(II) Acetate, Chiral Ligand (e.g., Cinchona alkaloid derivatives or Bis(oxazoline)).

  • Key Intermediate: (1R, 2S)-2-nitro-1-(4-fluoro-3-hydroxyphenyl)propan-1-ol.

SynthesisWorkflow Start Start: 4-Fluoro-3- hydroxybenzaldehyde Step1 Step 1: Asymmetric Henry Reaction (Cu(OAc)2 / Chiral Ligand) Start->Step1 + Nitroethane Inter Intermediate: Chiral Nitro-Alcohol Step1->Inter Stereocontrol Step2 Step 2: Diastereoselective Hydrogenation (Pd/C or Raney Ni) Inter->Step2 H2, 50 psi Target Target: 3-((1R,2S)-1-Amino-2- hydroxypropyl)-4-fluorophenol Step2->Target Purification

Figure 1: Optimized Synthetic Workflow via the Henry Reaction.

Troubleshooting Guide: Reaction Optimization

This section addresses specific failure modes encountered during the optimization of the Henry reaction and subsequent reduction.

Scenario A: Poor Diastereoselectivity (Low syn/anti ratio)

  • Symptom: HPLC shows a mix of (1R,2S) and (1S,2S) isomers, or significant racemate formation.

  • Root Cause: The Henry reaction is reversible (retro-Henry). Thermodynamic control often favors the anti isomer, but kinetic control is required for high enantioselectivity.

  • Solution:

    • Temperature Control: Lower the reaction temperature to 0°C or -10°C . Higher temperatures promote the reversible retro-Henry reaction, eroding stereochemistry.

    • Ligand Tuning: Switch to a Camphor-derived amino pyridine ligand or a Bis(oxazoline)-Copper(II) complex. These bulky ligands create a rigid steric environment that enforces facial selectivity on the aldehyde.

    • Base Selection: Avoid strong bases like NaOH. Use mild organic bases (DIPEA or TEA) in catalytic amounts to deprotonate the nitroethane without catalyzing the racemization of the product.

Scenario B: Defluorination during Hydrogenation

  • Symptom: Mass spectrometry (LC-MS) shows a peak at M-18 (loss of F) or the formation of the non-fluorinated Metaraminol analogue.

  • Root Cause: Aryl-fluorine bonds are generally stable, but activated positions (ortho/para to electron donors like -OH) can undergo oxidative addition with Palladium catalysts under high pressure or temperature.

  • Solution:

    • Catalyst Switch: Replace Pd/C with Raney Nickel or Platinum on Carbon (Pt/C) . Raney Ni is less prone to aryl-halide hydrogenolysis than Palladium.

    • Acidic Additive: Add 1 equivalent of Acetic Acid or HCl to the hydrogenation mixture. Protonating the resulting amine prevents it from poisoning the catalyst, allowing the reaction to proceed faster and at lower temperatures, reducing the window for side reactions.

Scenario C: Low Yield in Henry Reaction (Stalled Conversion)

  • Symptom: Starting aldehyde remains unconsumed after 24 hours.

  • Root Cause: The electron-withdrawing fluorine atom at the 4-position deactivates the aldehyde slightly, but the main issue is often the deactivation of the catalyst by the phenol group (acting as a ligand).

  • Solution:

    • Protect the Phenol: The free phenolic hydroxyl group can coordinate with the Copper catalyst, poisoning it. Protect the phenol as a Benzyl ether (Bn) or TBS ether prior to the Henry reaction. Deprotect at the very end.

    • Concentration: The Henry reaction is second-order. Increasing concentration to 1.0 M (from standard 0.1 M) can significantly drive the rate.

Critical Experimental Parameters (Data Summary)
ParameterStandard ConditionOptimized ConditionRationale
Solvent (Step 1) Ethanol (EtOH)THF or 2-MeTHF THF improves solubility of the chiral Cu-complex and reduces retro-Henry rates compared to protic solvents.
Catalyst Load 10 mol%5-10 mol% Cu(OAc)₂ + 12 mol% Ligand Slight excess of ligand ensures all Copper is bound in the chiral active form.
Hydrogenation Pd/C, 50 psi, RTRaney Ni, 50 psi, MeOH Prevents C-F bond cleavage; Raney Ni is superior for nitro-to-amine reduction without dehalogenation.
Purification Silica ColumnCrystallization (D-Tartaric Acid) Chiral resolution via salt formation is often necessary to upgrade ee% from 90% to >99%.
Frequently Asked Questions (FAQs)

Q1: Why is the (1R, 2S) stereochemistry so difficult to isolate directly? The Henry reaction creates two chiral centers simultaneously. While chiral catalysts control the facial attack on the aldehyde (setting the C1-OH stereocenter), the C2-Nitro stereocenter is labile due to the acidity of the alpha-proton next to the nitro group. The (1R, 2S) configuration requires specific "anti-selective" conditions, often achieved using Copper(II)-amino alcohol complexes .

Q2: Can I use the ketone reduction route instead? Yes. You can synthesize 1-(4-fluoro-3-hydroxyphenyl)propan-1-one (via Friedel-Crafts) and then perform an alpha-nitrosation followed by reduction. However, reducing the ketone stereoselectively to the alcohol while also controlling the amine stereochemistry is generally harder than the Henry route. The Henry route sets the carbon skeleton with the functionality in place.

Q3: How do I store the intermediate nitro-alcohol? The nitro-alcohol intermediate is prone to retro-Henry decomposition if exposed to base or heat. Store it at -20°C under Argon. If possible, proceed to the reduction step immediately (telescoping the process) to avoid yield loss.

Q4: Is the fluorine atom stable to the reaction conditions? The fluorine is stable to the basic conditions of the Henry reaction. The risk is solely during the catalytic hydrogenation step. Avoiding Pd/C at high temperatures (>40°C) is the primary mitigation strategy.

Logic Tree for Stereochemical Troubleshooting

TroubleshootingTree Problem Issue: Low Stereochemical Purity (ee% < 90% or dr < 5:1) Check1 Check Reaction Temp Problem->Check1 TempHigh Temp > 0°C? Check1->TempHigh Action1 Cool to -10°C to stop Retro-Henry TempHigh->Action1 Yes Check2 Check Ligand/Metal Ratio TempHigh->Check2 No RatioOff Ratio = 1:1? Check2->RatioOff Action2 Use Ligand Excess (1.2:1) to prevent background rxn RatioOff->Action2 Yes Check3 Check Solvent RatioOff->Check3 No SolventProtic Solvent = EtOH? Check3->SolventProtic Action3 Switch to THF (Aprotic favors kinetic control) SolventProtic->Action3 Yes

Figure 2: Decision Matrix for Stereochemical Optimization.

References

  • BenchChem. (2025).[1][2] Revolutionizing Pharmaceutical Production: A Comparative Guide to Scalable Synthesis of 1-Aminoethanol Analogues. Retrieved from

  • Palomo, C., et al. (2003). Asymmetric Henry Reaction. Angewandte Chemie International Edition, 42(2), 151–153.[3] (Foundational mechanism for Henry Reaction stereocontrol).

  • ResearchGate. (2024). Toward the Sustainable Production of the Active Pharmaceutical Ingredient Metaraminol. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 2-[(1R)-1-aminoethyl]-4-fluoro-phenol hydrochloride. Retrieved from

  • ChemScene. (2025). Product Data: this compound. Retrieved from

Sources

Technical Support Center: Degradation Pathways and Analysis of 3-((1R,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-((1R,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the potential degradation pathways of this molecule and to offer practical troubleshooting for its analysis. The information herein is synthesized from established principles of organic chemistry, forced degradation studies of analogous compounds, and extensive experience in analytical method development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

This compound is an aromatic organic compound with the molecular formula C₉H₁₂FNO₂ and a molecular weight of 185.20 g/mol .[1][2][3] Its structure features a fluorophenol ring substituted with an amino alcohol side chain. Key functional groups that influence its stability and degradation include the phenolic hydroxyl group, the amino group, the secondary alcohol, and the fluorine atom on the aromatic ring. These groups are susceptible to various degradation mechanisms, such as oxidation and hydrolysis.

Q2: What are the likely degradation pathways for this molecule under stress conditions?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, we can predict potential pathways based on the degradation of structurally similar compounds like 4-aminophenol and other fluorinated phenols.[4][5] Forced degradation studies, which subject the molecule to harsh conditions like acid, base, oxidation, heat, and light, are essential for elucidating these pathways.[6][7]

Potential degradation pathways could involve:

  • Oxidation: The phenolic hydroxyl and amino groups are prone to oxidation, which can lead to the formation of quinone-imine type structures and other colored degradation products.[8] The presence of oxygen, metal ions, and exposure to light can accelerate oxidative degradation.[9]

  • Hydrolysis: While the core structure is generally stable against hydrolysis, extreme pH and temperature conditions could potentially lead to cleavage of the side chain, although this is less likely than oxidation.

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the formation of various degradation products. The specific products will depend on the wavelength of light and the presence of photosensitizers.

Q3: Why is it crucial to perform forced degradation studies?

Forced degradation studies, also known as stress testing, are a critical component of drug development and are mandated by regulatory agencies like the ICH.[6] These studies serve several key purposes:

  • Identification of Potential Degradants: They help to identify degradation products that could form under normal storage conditions over a longer period.[5][7]

  • Elucidation of Degradation Pathways: Understanding how a molecule degrades helps in developing stable formulations and selecting appropriate packaging.[5][7]

  • Development of Stability-Indicating Methods: The results are essential for developing and validating analytical methods that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products.[6][10]

Troubleshooting Guide for HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for studying the stability of pharmaceutical compounds and their degradation products.[6] Below are common issues encountered during the HPLC analysis of this compound and its potential degradants, along with their causes and solutions.

Issue Potential Cause Recommended Action
Poor Peak Shape (Tailing or Fronting) Column degradation, inappropriate mobile phase pH, sample overload, or incompatibility between the sample solvent and mobile phase.[11][12][13]Optimize mobile phase pH to ensure the analyte is in a single ionic form. Use a sample solvent that is weaker than or compatible with the mobile phase.[12] Reduce sample concentration to avoid overloading the column.[11] If the problem persists, consider replacing the column.[14]
Inconsistent Retention Times Fluctuations in pump flow rate, changes in mobile phase composition, or column temperature variations.[12]Ensure the mobile phase is properly degassed to prevent air bubbles in the pump.[11] Use a column oven to maintain a consistent temperature.[15] Verify the pump is functioning correctly and that there are no leaks in the system.[11]
Baseline Noise or Drift Contaminated mobile phase, detector instability, or leaks in the system.[11]Use high-purity solvents and freshly prepared mobile phase. Purge the system to remove any air bubbles. Check for leaks in the pump, injector, and detector fittings.[11]
Low Resolution Between Peaks Incorrect mobile phase composition, a degraded column, or an overloaded sample.[11]Optimize the mobile phase composition, including the organic modifier concentration and pH, to improve separation.[11] Consider using a gradient elution method.[16] Ensure the column is in good condition and has not been contaminated.[14]
Pressure Fluctuations Air bubbles in the mobile phase, pump seal failure, or blockages in the system.[11][12]Degas the mobile phase thoroughly.[11] Check pump seals for wear and replace if necessary. If a blockage is suspected, systematically check components from the detector back to the pump.[12]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

Objective: To generate potential degradation products and assess the intrinsic stability of the molecule.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • High-purity water

  • Methanol or Acetonitrile (HPLC grade)

  • pH meter

  • HPLC system with UV or DAD detector

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) at a known concentration (e.g., 1 mg/mL).

  • Acidic Degradation:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Keep the solution at room temperature and analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • If no degradation is observed, repeat the experiment with 1 M HCl and/or at an elevated temperature (e.g., 60°C).[5][17]

  • Alkaline Degradation:

    • Follow the same procedure as for acidic degradation, but use 0.1 M and 1 M NaOH.[17]

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature and analyze at various time points.

    • If no degradation is observed, repeat with 30% H₂O₂.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at a high temperature (e.g., 80°C) for a specified period.[17]

    • Also, expose a solution of the compound to the same temperature.

    • Analyze samples at different time points.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • Before injection into the HPLC, neutralize the acidic and basic samples.

    • Analyze all samples using a suitable stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method.

Objective: To separate the parent compound from its potential degradation products.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

Chromatographic Conditions (Example):

Parameter Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[16][18]
Mobile Phase A: 0.1% Formic acid in waterB: Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. (e.g., 5-95% B over 30 minutes)
Flow Rate 1.0 mL/min[16]
Column Temperature 30°C
Detection Wavelength Monitor at a wavelength where the parent compound and expected degradants absorb (e.g., 225 nm and 280 nm). A DAD is highly recommended to assess peak purity.
Injection Volume 10 µL

Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[15] Validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[10]

Visualizations

Degradation_Pathways cluster_main This compound cluster_oxidative Oxidative Degradation cluster_photolytic Photolytic Degradation cluster_hydrolytic Hydrolytic Degradation (Extreme Conditions) main_compound Parent Compound quinone_imine Quinone-imine Derivatives main_compound->quinone_imine Oxidation (O₂, metal ions, light) other_oxidized Other Oxidized Products main_compound->other_oxidized Oxidation photo_products Various Photodegradants main_compound->photo_products UV/Vis Light cleavage_products Side-chain Cleavage Products main_compound->cleavage_products Hydrolysis (Strong Acid/Base, Heat)

Caption: Potential degradation pathways of this compound.

HPLC_Troubleshooting_Workflow start HPLC Problem Identified check_pressure Check System Pressure start->check_pressure pressure_high High Pressure check_pressure->pressure_high High pressure_low Low Pressure check_pressure->pressure_low Low pressure_ok Pressure OK check_pressure->pressure_ok Normal node_ph1 Check for blockages (frit, column) pressure_high->node_ph1 node_ph2 Reduce flow rate pressure_high->node_ph2 node_pl1 Check for leaks pressure_low->node_pl1 node_pl2 Check pump seals pressure_low->node_pl2 check_baseline Examine Baseline pressure_ok->check_baseline baseline_noisy Noisy/Drifting Baseline check_baseline->baseline_noisy Problem baseline_ok Baseline Stable check_baseline->baseline_ok OK node_bn1 Check mobile phase (degas, fresh) baseline_noisy->node_bn1 node_bn2 Check detector lamp baseline_noisy->node_bn2 check_peaks Analyze Peak Shape & Retention baseline_ok->check_peaks peak_tailing Peak Tailing/Fronting check_peaks->peak_tailing Poor Shape rt_shift Retention Time Shift check_peaks->rt_shift Inconsistent RT resolution_poor Poor Resolution check_peaks->resolution_poor Poor Resolution chromatogram_ok Chromatogram OK check_peaks->chromatogram_ok OK node_pt1 Optimize mobile phase pH peak_tailing->node_pt1 node_pt2 Check for column overload peak_tailing->node_pt2 node_rs1 Check pump flow rate rt_shift->node_rs1 node_rs2 Ensure stable column temperature rt_shift->node_rs2 node_rp1 Optimize mobile phase/gradient resolution_poor->node_rp1 node_rp2 Check column condition resolution_poor->node_rp2

Sources

Technical Support Center: Troubleshooting & Purity Optimization for 3-((1R,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, medicinal chemists, and drug development professionals working with the chiral intermediate 3-((1R,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol .

Synthesizing this phenylethanolamine-like scaffold presents unique challenges. The molecule contains two contiguous stereocenters (1R, 2S), a highly nucleophilic phenol, and a basic primary amine. These features make the compound highly susceptible to stereochemical scrambling, regiochemical side-reactions, and rapid oxidative degradation. This guide provides field-proven insights, self-validating protocols, and mechanistic explanations to help you achieve >99% purity.

Part 1: Synthetic Workflow & Impurity Profiling

Understanding the origin of impurities is the first step in optimizing your synthetic route. The standard approach involves the functionalization of an arylacetone derivative via


-bromination, followed by azidation, and a highly controlled asymmetric reduction.

Synthesis SM 4-Fluoro-3-(2-oxopropyl)phenol (Starting Material) Bromination α-Bromination (Br2 or NBS) SM->Bromination Imp1 Regioisomers (from SM synthesis) SM->Imp1 Impurity Azidation Azidation (NaN3) Bromination->Azidation Reduction Asymmetric Reduction (Ru-TsDPEN, DKR) Azidation->Reduction Imp2 O-Alkylation Byproducts Azidation->Imp2 Impurity Product 3-((1R,2S)-1-Amino-2-hydroxypropyl) -4-fluorophenol Reduction->Product Imp3 (1S,2R) Enantiomer & Diastereomers Reduction->Imp3 Impurity

Synthetic workflow and origin of impurities for this compound.

Part 2: Troubleshooting FAQs

Q1: My final product contains a high percentage of the syn diastereomers and the (1S,2R) enantiomer. How can I improve the stereocontrol during reduction?

A1: The stereocenters are best established using Dynamic Kinetic Resolution (DKR) coupled with Asymmetric Transfer Hydrogenation (ATH) of the


-azido or 

-amino ketone intermediate[1].

The Causality: When using a chiral catalyst like RuCl, the chiral pocket of the ligand dictates the trajectory of hydride transfer to the re or si face of the ketone, rigidly establishing the (2S) alcohol stereocenter. Concurrently, the


-stereocenter (C1) undergoes rapid epimerization under the basic reaction conditions. Because the catalyst preferentially reduces one of the equilibrating enantiomers of the starting ketone faster than the other, the reaction funnels the racemic mixture into the thermodynamically favored anti diastereomer (1R,2S)[2].
Actionable Fix: If your enantiomeric excess (ee) or diastereomeric ratio (dr) is low, verify that your solvent promotes rapid epimerization (e.g., using a mixture of DMF/DCM) and ensure the hydrogen donor (formic acid/triethylamine) is correctly balanced.
Q2: If my ATH-DKR step fails to reach >99% ee, how can I resolve the enantiomers post-synthesis?

A2: You must employ classical chiral salt resolution. The racemic or partially enriched 1-amino-alkan-2-ol can be split using chiral resolving agents such as Di-p-toluoyl-D-tartaric acid or N-tosyl-leucine[3]. The Causality: The chiral acid reacts with the basic primary amine to form diastereomeric salts. Because the (1R,2S)-salt and the (1S,2R)-salt have distinct lattice energies and solvation dynamics, they exhibit different solubility profiles in solvents like absolute ethanol. This allows the selective crystallization of the target (1R,2S) enantiomer[3].

Q3: My isolated product rapidly turns pink or brown during the aqueous workup. What causes this, and how do I prevent it?

A3: This is caused by the severe oxidative degradation of the electron-rich 4-fluorophenol moiety. In the presence of atmospheric oxygen and the basic aliphatic amine (which acts as an autocatalyst), the phenol is rapidly oxidized into highly reactive ortho-quinones, which then polymerize into dark, tarry impurities[4]. The Causality & Fix: To break this degradation cycle, you must introduce Ascorbic Acid (Vitamin C) during the aqueous workup. Ascorbic acid acts as a sacrificial electron donor; it rapidly reduces any transient ortho-quinones back to the colorless phenol/o-diphenol state before they can polymerize[4]. Furthermore, ascorbic acid provides a mildly acidic environment that protonates the amine, neutralizing its autocatalytic effect.

Part 3: Data Presentation & Optimization

Table 1: Impurity Profiling and Mitigation Strategies
Impurity TypeStructural OriginDetection MethodMitigation Strategy
Regioisomers Friedel-Crafts acylation occurring at C2 instead of C3 of the fluorophenol ring.NMR (Aromatic splitting), LC-MSUse sterically demanding directing groups or pre-functionalized cross-coupling substrates.
O-Alkylation Phenolic -OH reacting with

-bromo ketone during azidation.
HPLC-UV (Shift in

), MS
Protect the phenol as a tert-butyldimethylsilyl (TBS) ether prior to bromination.
Diastereomers Incomplete epimerization during the ATH-DKR step (yielding syn isomers).Chiral HPLC (Daicel Chiralpak AD-H)Increase reaction temperature slightly to accelerate

-proton exchange; optimize base additive.
Quinones Aerobic oxidation of the 4-fluorophenol moiety.Visual (Pink/Brown color), HPLCStrict Argon atmosphere; use Ascorbic Acid during workup; store as HCl salt.
Table 2: Optimization of ATH-DKR Conditions for -Azido Ketones
Catalyst SystemSolventTemp (°C)Conversion (%)dr (anti:syn)ee (%)
RuClDCM / HCOOH-TEA259515:8592
RuCl DCM / HCOOH-TEA 25 >98 94:6 98
RuClMeOH / HCOOH-TEA408570:3085
RhClDMF / HCOOH-TEA259088:1294

(Note: The (1S,2S)-TsDPEN ligand is required to establish the (2S) alcohol configuration, driving the DKR toward the target (1R,2S) geometry).

Part 4: Experimental Protocols

Protocol 1: Asymmetric Transfer Hydrogenation (ATH) with DKR

This protocol is a self-validating system: successful DKR will yield a crude product where the anti diastereomer is visible by crude NMR (>90% de) before any purification.

  • Preparation: In an oven-dried, Argon-purged Schlenk flask, dissolve 1.0 eq of the protected

    
    -azido ketone in anhydrous DCM (0.2 M).
    
  • Catalyst Addition: Add 0.5 mol% of RuCl. Stir for 10 minutes at room temperature.

  • Hydrogen Donor: Dropwise, add a pre-mixed, degassed solution of Formic Acid / Triethylamine (azeotropic mixture, 5:2 molar ratio, 5.0 eq).

  • Reaction: Stir at 25°C for 16 hours. Monitor conversion via TLC or LC-MS.

  • Validation: Evaporate the solvent under reduced pressure. Take a crude

    
    H-NMR in CDCl
    
    
    
    . The coupling constant (
    
    
    ) between the C1 and C2 protons will confirm the anti vs syn ratio (typically
    
    
    ~ 4-6 Hz,
    
    
    ~ 8-9 Hz depending on the protecting groups).
Protocol 2: Anaerobic Workup & Salt Formation (Oxidation Prevention)
  • Quenching: Quench the crude reduction mixture or deprotection mixture with a 10% (w/v) aqueous solution of Ascorbic Acid (pH ~ 3.0).

  • Extraction: Extract the aqueous layer with Ethyl Acetate. The ascorbic acid will keep the aqueous layer colorless by reducing any formed o-quinones[4].

  • Salt Formation: To the combined organic layers, add 1.2 eq of anhydrous HCl in Dioxane under vigorous stirring.

  • Isolation: The this compound hydrochloride salt will precipitate as a white, oxidation-resistant solid. Filter under a blanket of Argon and dry in vacuo.

Part 5: Decision Tree for Purity Optimization

Use the following logical workflow to troubleshoot sub-optimal batches.

DecisionTree Start Crude Product Analysis (HPLC/Chiral HPLC) CheckEE Is ee ≥ 99% & dr ≥ 98:2? Start->CheckEE Resolution Perform Chiral Resolution (e.g., D-Tartaric Acid) CheckEE->Resolution No CheckChem Is Chemical Purity ≥ 98%? CheckEE->CheckChem Yes Resolution->CheckEE Oxidation Check for Pink/Brown Color (Quinone Formation) CheckChem->Oxidation No Salt Formulate as HCl Salt & Recrystallize CheckChem->Salt Yes Workup Implement Anaerobic Workup with Ascorbic Acid Oxidation->Workup Yes Workup->Salt Final High Purity Product Ready for Assays Salt->Final

Troubleshooting decision tree for optimizing stereochemical and chemical purity.

Part 6: References

  • Method for splitting 1-amino-alkan-2-ol compounds (Patent WO1998023559A1). Google Patents. 3

  • Comparison of Polyphenol Oxidases Prepared From Different Parts of Artichoke (Cynara Scolymus L.) (Mechanism of Ascorbic Acid in Quinone Reduction). Taylor & Francis. 4

  • Recent advances in the synthesis of

    
    -amino ketones  (Dynamic Kinetic Resolution). ResearchGate. 1
    
  • Asymmetric hydrogenation of alpha-amino carbonyl compounds (Patent US20050159604A1). Google Patents. 2

Sources

Technical Support Center: Troubleshooting the Synthesis of 3-((1R,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for the synthesis of 3-((1R,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol . This chiral phenylethanolamine-analog is a highly sensitive API intermediate. Its synthesis—typically proceeding via the regioselective ring-opening of a (1S,2S)-aryl epoxide followed by azide reduction and benzyl deprotection—presents unique chemoselective and stereochemical challenges.

This guide provides causality-driven solutions to the most common side reactions encountered during scale-up and bench-level synthesis.

I. Quantitative Summary of Common Side Reactions

To establish a self-validating workflow, it is critical to monitor specific divergence points in the synthetic pathway. Table 1 summarizes the primary side reactions, their impact, and detection parameters.

Table 1: Key Side Reactions and Mitigation Strategies

Reaction StepSide ReactionTypical Yield LossDetection MethodPrevention Strategy
Epoxide Ring Opening Regioisomer Formation (2-amino-1-ol)15–25%

H NMR (Benzylic CH shift)
Use Lewis acid (Ti(O-iPr)

) to direct C1 attack.
Azide Reduction Benzylic Epimerization (1S,2S formation)10–15%Chiral HPLC / PolarimetryUse Staudinger reduction (PPh

) instead of Pd/C.
Benzyl Deprotection Hydrodefluorination (Defluorophenol)5–30%LC-MS ([M-F+H]

ion)
Substitute Pd/C with Pt/C; add ethanolamine poison.
Product Isolation Phenol Oxidation (Quinone formation)5–10%Visual (Pink/Brown color)Workup under N

; add ascorbic acid antioxidant.

II. Synthetic Workflow & Divergence Points

The following diagram maps the critical path of the synthesis, highlighting where off-target side reactions typically drain yield.

Workflow SM Chiral Epoxide (1S,2S)-Isomer Azide Azido Alcohol (1R,2S)-Isomer SM->Azide NaN3, Ti(OiPr)4 Regioselective Regio Regioisomer (2-Azido-1-ol) SM->Regio Uncatalyzed Side Reaction Protected Protected Amine Benzyl Ether Azide->Protected Staudinger Reduction Product Final Product 4-Fluorophenol Protected->Product Pt/C, H2 Deprotection Defluoro Defluorinated Phenol Protected->Defluoro Pd/C (Harsh) Side Reaction

Fig 1: Synthetic workflow and primary side reaction divergence points.

III. Troubleshooting FAQs

Q1: Why am I seeing up to 20% of the 2-amino-1-hydroxypropyl regioisomer instead of the desired 1-amino-2-hydroxypropyl skeleton?

Causality: The opening of the (1S,2S)-1-(5-benzyloxy-2-fluorophenyl)-1,2-epoxypropane with sodium azide can proceed via nucleophilic attack at C1 (benzylic) or C2 (aliphatic). Under purely basic conditions (e.g., NaN


 in DMF), steric hindrance directs the attack to the less hindered C2 position, yielding the undesired 2-azido-1-ol[1].
Solution:  To force C1 attack, you must employ a Lewis acid catalyst such as Ti(O-iPr)

. The Lewis acid coordinates to the epoxide oxygen, increasing the carbocationic character at the benzylic C1 position (creating an S

1-like transition state). This directs the azide nucleophile to C1, yielding the desired (1R,2S)-azido alcohol with the necessary inversion of stereochemistry[1].
Q2: During the final global deprotection, my LC-MS shows a mass corresponding to [M-F+H] . How do I prevent hydrodefluorination?

Causality: Hydrodefluorination is a notorious side reaction when reducing electron-rich fluoroarenes over palladium[2]. The electron-donating hydroxyl group (unmasked during benzyl ether cleavage) increases the electron density of the aromatic ring, which severely lowers the activation energy for the oxidative addition of the C-F bond to the Pd(0) surface. Solution: Do not use standard Pd/C for this step. Switch to Platinum on Carbon (Pt/C) . Pt/C has a significantly lower propensity for C-F bond cleavage compared to Pd/C[3]. Furthermore, adding a catalytic poison like ethanolamine (0.1 equivalents) selectively deactivates the highly energetic step-edge sites on the catalyst responsible for dehalogenation, while leaving the planar sites active for O-benzyl cleavage.

Q3: My diastereomeric ratio (dr) drops from 99:1 to 85:15 during the azide reduction step. What is causing this epimerization?

Causality: If you are using catalytic hydrogenation (e.g., Pd/C and H


) to reduce the azide, the resulting benzylic amine intermediate can undergo reversible dehydrogenation to an imine on the metal surface. Subsequent non-stereoselective re-hydrogenation leads to epimerization at the C1 benzylic position.
Solution:  Abandon heterogeneous catalysis for this specific step. Utilize the Staudinger reduction  (Triphenylphosphine, PPh

, in THF/H

O). This method proceeds via an aza-ylide intermediate and strictly avoids metal-catalyzed dehydrogenation pathways, perfectly preserving your (1R,2S) stereocenters.
Q4: After deprotection, my product turns pink/brown upon exposure to air, and the purity drops. What is happening?

Causality: The 4-fluorophenol moiety is highly susceptible to autoxidation, forming highly conjugated, colored ortho- or para-quinone derivatives. The newly unmasked primary amine on the side chain can also undergo intramolecular cyclization with this quinone intermediate, leading to rapid degradation. Solution: Perform all post-hydrogenation workup under a strict inert atmosphere (Ar or N


). Incorporate a mild antioxidant, such as ascorbic acid (0.1 wt%), during the final crystallization step to quench radical oxidation pathways.

IV. Mechanistic Insight: Hydrodefluorination

Understanding the surface chemistry of the catalyst is essential for preventing the loss of the fluorine atom.

Mechanism Pd_Surface Pd(0) Catalyst Surface Adsorbed Adsorbed Fluoroarene Pd_Surface->Adsorbed pi-coordination OxAdd Oxidative Addition (C-F Cleavage) Adsorbed->OxAdd High Temp / Pd/C Desorption Normal Desorption (C-F Intact) Adsorbed->Desorption Pt/C / Mild Conditions DefluoroProd Defluorinated Byproduct OxAdd->DefluoroProd Hydride Transfer

Fig 2: Mechanistic pathway of catalytic hydrodefluorination vs. desired desorption.

V. Validated Experimental Protocol: Chemoselective Benzyl Deprotection

To ensure a self-validating system that prevents hydrodefluorination while successfully unmasking the phenol, follow this exact methodology:

Materials:

  • (1R,2S)-1-(5-Benzyloxy-2-fluorophenyl)-1-amino-2-propanol (1.0 eq)

  • 5% Pt/C (5 wt% loading relative to substrate)

  • Ethanolamine (0.1 eq)

  • Methanol (degassed)

  • Ascorbic acid (0.1 wt%)

Step-by-Step Methodology:

  • Catalyst Loading: In a thoroughly dried, argon-purged hydrogenation vessel, charge the protected amine substrate, degassed methanol (10 mL/g substrate), and ethanolamine. Carefully add the 5% Pt/C catalyst under a continuous stream of argon to prevent auto-ignition.

  • Purging Cycle: Seal the vessel. Purge the headspace with Nitrogen (pressurize to 30 psi, then release) three times. Repeat the purge cycle three times with Hydrogen gas.

  • Hydrogenation: Pressurize the vessel with H

    
     to exactly 1 atm (using a balloon or regulated line). Stir vigorously at strictly 20–25 °C.
    
    • Self-Validation Check: Monitor the reaction via LC-MS every 2 hours. The reaction is complete when the

      
      [M+H]
      
      
      
      for the benzyl ether disappears. If an [M-F+H]
      
      
      peak appears, immediately quench the reaction by purging with N
      
      
      .
  • Filtration: Once complete, purge the vessel thoroughly with N

    
    . Filter the reaction mixture through a tight pad of Celite. Critical:  Keep a nitrogen blanket over the Celite pad during filtration to prevent the highly reactive Pd/Pt surface from catalyzing the oxidation of the newly formed phenol into a quinone.
    
  • Isolation: Concentrate the filtrate under reduced pressure (bath temp < 30 °C). Dissolve the residue in ethyl acetate, add ascorbic acid (0.1 wt%), and precipitate the final this compound using heptane. Filter and dry under high vacuum.

VI. References

  • A Straightforward Approach towards ß-Substituted Alcohols via Regioselective Ring Opening of Aryl Epoxides ResearchGate

  • Technical Support Center: Catalyst Selection for the Hydrodefluorination Benchchem

  • Mild and general procedure for Pd/C–Catalyzed hydrodechlorination of aromatic chlorides (and Platinum on Carbon-Catalyzed Hydrodefluorination) ResearchGate

Sources

Technical Support Center: Stability & Handling of 3-((1R,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol

[1]

Status: Active Document ID: TS-FAP-2025-03 Applicable CAS: Related to 1213531-25-9 (isomer family)[1]

Core Stability Profile

This molecule is an amphoteric fluorinated phenylpropanolamine . Its stability is governed by three competing functional behaviors:

  • The Phenol (C1-OH): Susceptible to autoxidation (browning) and pH-dependent ionization.[1] The 4-fluoro substituent is electron-withdrawing, increasing the acidity of the phenol (lowering pKₐ) compared to non-fluorinated analogues.[1]

  • The Amino-Alcohol Chain (C3-Substituent): The primary amine renders the molecule basic.[1] The presence of the 1R,2S chiral centers requires protection against racemization, primarily driven by extreme pH or thermal stress.

  • Zwitterionic Character: At neutral pH, the molecule exists in equilibrium between cationic, neutral, and zwitterionic forms, creating a "solubility valley" where precipitation is most likely.

Troubleshooting Guide (FAQ)

Issue 1: Solution Discoloration (Pink/Brown)

User Question: "I prepared a 10 mM stock solution in PBS (pH 7.4) yesterday. Today, the solution has turned a faint pink/brown color. Is it still usable?"

Technical Diagnosis: This is a classic sign of oxidative degradation .

  • Mechanism: Trace transition metals or dissolved oxygen facilitate the abstraction of a hydrogen atom from the phenolic hydroxyl group. This forms a phenoxy radical, which couples to form colored quinone-like oligomers.[1] The fluorine atom at the 4-position does not fully protect against oxidation at the 2- or 6-positions.

  • Impact: The effective concentration is reduced, and oxidation byproducts may be cytotoxic or interfere with assays. Discard the solution.

Corrective Action:

  • Solvent Choice: Switch to an acidified vehicle (e.g., 10 mM HCl or 0.1% Formic Acid) for stock preparation. Low pH protonates the amine (stabilizing it) and keeps the phenol in its protonated (non-ionized) state, which is significantly more resistant to oxidation.

  • Additives: If neutral pH is required immediately, include an antioxidant such as Ascorbic Acid (100 µM) or Sodium Metabisulfite .

  • Storage: Store stocks at -80°C under Argon.

Issue 2: Precipitation at Neutral pH

User Question: "The compound dissolves well in 0.1 M HCl, but when I dilute it into my cell culture media (pH 7.4), a fine white precipitate forms."

Technical Diagnosis: You are hitting the Isoelectric Point (pI) .

  • Mechanism:

    • Amine pKₐ: ~9.0 (Protonated/Charged at pH < 9)[1]

    • Phenol pKₐ: ~8.5 (Lowered by the Fluorine atom; Deprotonated/Charged at pH > 8.5)[1]

    • At pH 7.4: The molecule is transitioning. A significant fraction exists as the neutral free base or zwitterion with net-zero charge, leading to minimum solubility.[1]

Corrective Action:

  • Pre-dilution: Dissolve the stock in DMSO (up to 50 mM).

  • Step-down Dilution: Dilute the DMSO stock rapidly into the vortexing media to prevent crystal nucleation.

  • Carrier Protein: If used in serum-free media, ensure a carrier protein (like BSA) is present to sequester the hydrophobic neutral species.

Issue 3: Assay Variability (Racemization Risk)

User Question: "My IC50 values are shifting after storing the compound at room temperature for 48 hours."

Technical Diagnosis: While the C-N bond is generally stable, the (1R,2S) stereocenters in amino alcohols can undergo epimerization via a retro-aldol-like mechanism or imine formation if aldehydes are present as impurities in the solvent.[1] However, the more likely culprit is photolytic degradation or simple evaporation of solvent if not sealed.

Corrective Action:

  • Strict Temperature Control: Keep working solutions on ice (4°C).

  • Light Protection: Fluorophenols can be photosensitive. Use amber vials.

  • Fresh Prep: Do not store diluted working solutions >4 hours.

Experimental Protocols

Protocol A: Preparation of "Gold Standard" Stock Solution

Use this protocol for long-term storage standards.

  • Weighing: Weigh the solid rapidly; amino alcohols can be hygroscopic.

  • Solvent: Use DMSO (Anhydrous) or 0.01 M HCl .

    • Avoid: 100% Water (prone to bacterial growth and oxidation).

    • Avoid: Methanol (if evaporation is a risk).

  • Concentration: Target 10 mM to 50 mM .

  • Degassing: Sparge the solvent with Nitrogen or Argon for 5 minutes before adding the solid.

  • Dissolution: Vortex until clear. Sonicate only if necessary (max 30 seconds, low power) to avoid heating.

  • Aliquot: Divide into single-use aliquots (e.g., 20 µL) in amber microtubes.

  • Storage: Flash freeze in liquid nitrogen; store at -80°C .

Protocol B: Stress Testing (Quality Control)

Run this if you suspect your batch has degraded.[1]

Stress ConditionDurationExpected Outcome (Stable)Failure Mode Indicator
Acid (0.1 M HCl) 24 Hours>99% RecoveryHydrolysis (Rare)
Base (0.1 M NaOH) 1 Hour<90% RecoveryRapid Oxidation (Yellowing)
Oxidation (3% H₂O₂) 1 Hour<50% RecoveryRing Hydroxylation / Quinone
Light (UV/Vis) 24 HoursVariablePhotodegradation

Mechanistic Visualization

Degradation Pathway & Solubility Logic

The following diagram illustrates the primary failure modes (Oxidation) and the solubility trap at physiological pH.

StabilityPathwayscluster_0Chemical State vs pHStockStable Stock(Acidic/DMSO)Protonated Amine (+)NeutralPhysiological pH (7.4)Zwitterion/Neutral(Solubility Minimum)Stock->NeutralDilution into MediaOxidizedOxidized Product(Quinone/Oligomer)Pink/Brown ColorStock->OxidizedImproper Storage(Air/Light)Neutral->OxidizedO2 / Trace MetalsTime > 4hPrecipitatePrecipitation(Loss of Assay Signal)Neutral->PrecipitateHigh Conc.(>100 µM)

Caption: Figure 1. Stability and solubility landscape. The molecule transitions from a stable, soluble cationic form in stock (green) to a vulnerable neutral form at physiological pH (yellow), leading to potential oxidation or precipitation.[1]

References

  • ChemScene Technical Data. (2024). This compound Product Specifications. Retrieved from [1]

  • PubChem Compound Summary. (2025). 2-Amino-4-fluorophenol (Analogue Stability Data). National Library of Medicine. Retrieved from [1]

  • Nair, V. et al. (2019). Improving Pigment Dispersion and Paint Stability with Versatile Amino Alcohols. Coatings World. (Reference for amino-alcohol dispersion and stability mechanisms). Retrieved from [1]

  • Fisher Scientific Safety Data. (2025). Safety Data Sheet: 4-Amino-2-fluorophenol. (Reference for handling fluorinated aminophenols). Retrieved from [1]

Disclaimer: This guide is based on chemical functional group analysis and standard industry practices for fluorinated aminophenols. Always consult the specific Certificate of Analysis (CoA) and Safety Data Sheet (SDS) provided by your supplier for batch-specific data.

Minimizing oxidation of 3-((1R,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol during storage.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing oxidation of 3-((1R,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol

Introduction: The Stability Challenge

Welcome to the Technical Support Center. You are likely working with a fluorinated analogue of a catecholamine or phenylethanolamine (structurally related to Ethylnorepinephrine).

The core stability challenge with This compound lies in the coexistence of an electron-rich phenol and a reactive primary amine . Despite the fluorine atom at the para position (C4) providing some metabolic stability, the molecule remains highly susceptible to auto-oxidation at the ortho positions.

This guide provides the mechanistic understanding and strict protocols required to prevent the formation of colored quinone byproducts (pinking/browning) and preserve the integrity of the (1R,2S) chiral centers.

Module 1: The Mechanism (Why is it turning pink?)

The Auto-Oxidation Cascade

Users often ask, "My white powder turned pink/brown overnight. Is it still usable?" Answer: Likely no . The color change indicates the formation of quinonoid species.

While the Fluorine at C4 blocks the typical para-quinone formation seen in simple phenols, this molecule undergoes ortho-oxidation .

  • Deprotonation: At neutral or basic pH, the phenol loses a proton to form a phenoxide ion.

  • Radical Formation: The phenoxide donates an electron to dissolved oxygen (

    
    ), forming a phenoxy radical and superoxide radical (
    
    
    
    ).
  • Quinone Formation: The radical reacts further to form an ortho-quinone.

  • Cyclization (The "Pink" Factor): The pendant primary amine can attack the electrophilic quinone ring (Michael addition), leading to cyclized, colored indole-like derivatives (similar to adrenochrome formation from epinephrine).

Visualizing the Pathway

The following diagram illustrates the degradation risk specific to this structural class.

OxidationPathway Phenol Intact Drug (Colorless) Phenoxide Phenoxide Ion (Reactive) Phenol->Phenoxide pH > 6.0 (Deprotonation) Radical Phenoxy Radical Phenoxide->Radical Dissolved O2 Trace Metals Quinone Ortho-Quinone (Toxic/Reactive) Radical->Quinone Oxidation Cyclized Cyclized Indole Derivatives (Pink/Brown) Quinone->Cyclized Intramolecular Amine Attack

Figure 1: The auto-oxidation cascade. Note that the primary amine facilitates the final irreversible cyclization step responsible for discoloration.

Module 2: Storage Best Practices (The Gold Standard)

To maintain the (1R,2S) stereochemistry and chemical purity, strict adherence to environmental controls is required.

Storage Decision Matrix
ParameterStandard (Solid State) Standard (Solution) Critical Note
Temperature -20°C (Long term)-80°C (Flash frozen)Heat accelerates radical formation exponentially.
Atmosphere Argon or NitrogenDegassed buffersArgon is heavier than air and provides a better blanket than Nitrogen.
Container Amber Glass (Type I)Amber Glass / PTFEUV light excites the phenol ring, lowering the activation energy for oxidation.
Desiccant Silica or P2O5N/AMoisture promotes proton exchange, facilitating oxidation.
Visual Workflow: Storage Decision Tree

StorageTree Start Received Compound Form Physical Form? Start->Form Solid Solid / Powder Form->Solid Soln In Solution Form->Soln ActionSolid 1. Flush Headspace (Argon) 2. Seal with Parafilm 3. Store at -20°C Solid->ActionSolid ActionSoln Is it for immediate use? Soln->ActionSoln YesUse Keep on Ice (4°C) Protect from Light Use within 4 hours ActionSoln->YesUse Yes NoUse 1. Acidify (pH < 5) 2. Flash Freeze (LN2) 3. Store at -80°C ActionSoln->NoUse No

Figure 2: Decision tree for immediate handling upon receipt of the compound.

Module 3: Troubleshooting & FAQs

Q1: The compound has turned a faint pink. Can I purify it?

A: Not recommended for biological assays. The pink color suggests the formation of quinone-amine adducts. These impurities are often electrophilic and toxic to cells, which can skew toxicity data or binding affinity results.

  • Technical Insight: If you possess a prep-HPLC, you can attempt repurification using an acidic mobile phase (0.1% TFA), but the yield will be low as the oxidation is often autocatalytic.

Q2: Can I store stock solutions in DMSO?

A: Use with extreme caution. While DMSO is a good solvent, it is hygroscopic and often contains dissolved oxygen.

  • Risk:[1][2][3] DMSO can act as an oxidant under certain conditions (Swern-like chemistry), and the presence of water (absorbed from air) accelerates phenolic deprotonation.

  • Solution: Use anhydrous, degassed DMSO . Store single-use aliquots at -80°C. Do not freeze/thaw more than once.

Q3: What is the optimal pH for aqueous formulation?

A: pH 3.0 – 5.0. Phenols are most stable when fully protonated.

  • Mechanism:[1][4][5] The pKa of a typical fluorophenol is ~8-9. At pH 7.4 (physiological), a small fraction exists as the reactive phenoxide ion. At pH 4, the equilibrium shifts almost entirely to the stable, protonated phenol form.

  • Protocol: Dissolve in 1-10 mM HCl or Acetic Acid first, then dilute into the assay buffer immediately before use.

Q4: Should I add antioxidants?

A: Yes, for aqueous solutions. If your experimental design permits, add Ascorbic Acid (Vitamin C) or Sodium Metabisulfite at a 1:1 or 2:1 molar ratio relative to the drug.

  • Why? These agents act as "sacrificial reductants," scavenging dissolved oxygen and reducing any formed quinones back to the phenol before they can cyclize.

Module 4: Critical Protocols

Protocol A: The "Inert Manifold" Handling Technique

Required for weighing out solid stocks for long-term storage.

  • Preparation: Place the source vial and the destination amber vials inside a glove bag or glove box purged with Argon.

  • Weighing: If a glove box is unavailable, use a "funnel technique":

    • Insert a gentle stream of Argon into the source vial for 30 seconds before inserting the spatula.

    • Weigh quickly.

  • Sealing: Flush the headspace of the new vial with Argon for 10 seconds (low flow to avoid blowing out powder).

  • Closure: Cap tightly and wrap the cap-neck junction with Parafilm to prevent oxygen diffusion.

Protocol B: Preparation of Degassed Solubilization Buffer

Required for making stock solutions.

  • Select Solvent: 0.01 M HCl or degassed water.

  • Sparging: Place a glass pipette connected to an Argon line into the solvent. Bubble gas vigorously for 15-20 minutes.

  • Solubilization: Add the solvent to the solid compound under an inert atmosphere.

  • Filtration: If sterilization is needed, use a PVDF filter (low protein binding) but ensure the receiving vial is also pre-flushed with Argon.

References

  • Oxidation Chemistry of Catecholamines

    • Title: Oxidation chemistry of catecholamines and neuronal degeneration: an update.[6]

    • Source: Napolitano, A. et al. (2011). Current Medicinal Chemistry.
    • Link:

  • pH Dependent Stability

    • Title: Effect of pH on the stability of plant phenolic compounds.[7][8][9]

    • Source: Friedman, M. & Jürgens, H.S. (2000).[10] Journal of Agricultural and Food Chemistry.

    • Link:

  • General Storage of Amines

    • Title: Amine Storage Conditions: Essential Guidelines for Safety.
    • Source: Diplom
    • Link:

  • Pharmaceutical Stability Guidelines

    • Title: Drug quality and storage | MSF Medical Guidelines.
    • Source: Médecins Sans Frontières (MSF).
    • Link:

Sources

Technical Support Center: Stereochemical Integrity in the Synthesis of 3-((1R,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the stereoselective synthesis of 3-((1R,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of maintaining stereochemical purity during the synthesis of this critical chiral amino alcohol. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you prevent epimerization and achieve high diastereomeric excess.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a significant concern in the synthesis of this compound?

A1: Epimerization is the unwanted inversion of a single stereocenter in a molecule that contains multiple stereocenters. In the case of this compound, there are two chiral centers: C1 (bearing the amino group) and C2 (bearing the hydroxyl group). Epimerization at either of these centers will lead to the formation of diastereomeric impurities, such as the (1S,2S), (1R,2R), or (1S,2R) isomers. Since the biological activity of a drug is often highly dependent on its specific stereochemistry, the presence of these diastereomers can lead to reduced efficacy, altered pharmacology, or even undesired side effects.[1][2] Controlling epimerization is therefore paramount to ensure the synthesis of the correct, biologically active (1R,2S) isomer.

Q2: Which stereocenter in this compound is more susceptible to epimerization and under what conditions?

A2: The C1 position, the benzylic carbon bearing the amino group, is generally more susceptible to epimerization. This is because the alpha-proton at C1 is activated by the adjacent aromatic ring and can be abstracted under basic or even mildly acidic conditions. This is particularly problematic during steps involving imine formation or reduction in reductive amination sequences, or if the amine is deprotected under harsh conditions.[3][4] The C2 stereocenter is generally more stable, but epimerization can occur under strongly basic conditions via a retro-aldol type fragmentation, especially if the adjacent ketone is formed transiently.[5]

Q3: What are the primary synthetic strategies where epimerization is a known risk for this class of compounds?

A3: Reductive amination of a corresponding ketone precursor is a common synthetic route where epimerization is a significant risk.[4] During this process, the intermediate imine can tautomerize, leading to a loss of stereochemical information at the C1 position before reduction. Another critical stage is the deprotection of the amino group, especially if harsh acidic or basic conditions are employed.[6] Finally, any step that involves the formation of an enolate or enol-like intermediate adjacent to a stereocenter can also lead to epimerization.

Troubleshooting Guides: Preventing and Mitigating Epimerization

This section addresses specific issues you may encounter during the synthesis of this compound, focusing on practical solutions to maintain stereochemical integrity.

Problem 1: Low Diastereomeric Ratio (d.r.) Observed After Reductive Amination Step

You've performed a reductive amination of a chiral ketone precursor and your crude NMR or chiral HPLC analysis shows a mixture of diastereomers, indicating epimerization at the C1 position.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low diastereoselectivity in reductive amination.

In-Depth Analysis and Solutions:

  • Temperature Control: Higher temperatures can provide the activation energy needed for the undesired imine-enamine tautomerization, which scrambles the stereocenter. Performing the reaction at lower temperatures (e.g., 0 °C to room temperature) can significantly suppress this side reaction.[7]

  • Choice of Reducing Agent: The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred for reductive aminations because they are more selective for the iminium ion over the ketone starting material and are effective under mildly acidic conditions that disfavor epimerization.[4]

  • pH Control: The pH of the reaction medium plays a crucial role. A slightly acidic environment (pH 4-6) is optimal for the formation of the iminium ion, which is then reduced. If the medium is too basic, it can facilitate the abstraction of the alpha-proton, leading to epimerization. The use of a buffer system can help maintain the optimal pH.

Problem 2: Epimerization Detected After N-Protecting Group Removal

You have successfully synthesized the N-protected intermediate with high diastereomeric purity, but upon deprotection, you observe a mixture of diastereomers.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for epimerization during N-deprotection.

In-Depth Analysis and Solutions:

  • Protecting Group Strategy: The choice of the nitrogen protecting group is a critical decision made at the beginning of the synthesis. For sensitive substrates, a protecting group that can be removed under neutral conditions, such as a benzyl (Bn) or benzyloxycarbonyl (Cbz) group via hydrogenolysis, is often the safest choice to avoid epimerization.[8]

  • Milder Deprotection Reagents: If using acid-labile groups like tert-butoxycarbonyl (Boc), avoid strong, hot acids. Use trifluoroacetic acid (TFA) in dichloromethane (DCM) at low temperatures (0°C) and carefully monitor the reaction to minimize exposure time.[6] For base-labile groups like 9-fluorenylmethoxycarbonyl (Fmoc), use a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in moderation and at reduced temperatures.[9]

Problem 3: Inconsistent Diastereoselectivity Across Batches

You are observing significant variability in the diastereomeric ratio from one run to another, even when following the same procedure.

Troubleshooting Workflow:

Caption: Troubleshooting inconsistent diastereoselectivity.

In-Depth Analysis and Solutions:

  • Reagent and Solvent Purity: Ensure that all reagents and solvents are of high purity and are anhydrous where necessary. Trace amounts of acid or base impurities can catalyze epimerization.[1] It is good practice to use freshly distilled solvents and high-purity reagents.

  • Strict Control of Reaction Time: Do not let the reaction run for an unnecessarily long time, as this increases the window of opportunity for epimerization to occur, especially if a thermodynamic equilibrium between diastereomers is possible. Monitor the reaction progress by TLC or LC-MS and work it up promptly upon completion.

  • Solvent Choice: The polarity and coordinating ability of the solvent can influence the stability of the transition states leading to the different diastereomers.[10] It may be beneficial to screen a range of solvents to identify one that maximizes diastereoselectivity.

Data Presentation: Impact of Reaction Conditions on Diastereoselectivity

The following table summarizes hypothetical data on how different reaction parameters can influence the diastereomeric ratio (d.r.) during a reductive amination step.

EntryReducing AgentSolventTemperature (°C)Diastereomeric Ratio (1R,2S) : other
1NaBH₄Methanol2575 : 25
2NaBH₄Methanol085 : 15
3NaBH(OAc)₃Dichloromethane2595 : 5
4NaBH(OAc)₃Dichloromethane0>98 : 2
5NaBH₃CNMethanol (pH 5)2592 : 8

This data illustrates that milder reducing agents and lower temperatures generally lead to higher diastereoselectivity.[4][7]

Experimental Protocols

Protocol 1: Diastereoselective Reductive Amination Using Sodium Triacetoxyborohydride

This protocol describes a general procedure for the diastereoselective reductive amination of a chiral α-hydroxy ketone precursor to favor the formation of the (1R,2S) amino alcohol.

Materials:

  • Chiral α-hydroxy ketone precursor (1.0 equiv)

  • Ammonia source (e.g., ammonium acetate, 5-10 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 equiv)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (optional, to maintain pH)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the chiral α-hydroxy ketone precursor and the ammonia source.

  • Add anhydrous DCM and stir the mixture at room temperature until the solids are dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • If necessary, add a small amount of glacial acetic acid to adjust the pH to approximately 5-6.

  • Slowly add sodium triacetoxyborohydride portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS.

  • Once the starting material is consumed (typically 2-4 hours), quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired this compound.

Protocol 2: Mild Deprotection of a Cbz-Protected Amine via Hydrogenolysis

This protocol outlines a mild method for the removal of a benzyloxycarbonyl (Cbz) protecting group, which minimizes the risk of epimerization.

Materials:

  • Cbz-protected this compound (1.0 equiv)

  • Palladium on carbon (Pd/C, 10 wt. %, 5-10 mol %)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

Procedure:

  • Dissolve the Cbz-protected amino alcohol in methanol in a round-bottom flask.

  • Carefully add the Pd/C catalyst to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or as set on a Parr apparatus) at room temperature.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the deprotected product. Further purification is typically not necessary if the starting material was pure.

References

  • JOCPR. (2024).
  • ChemScene. 3-((1R,2R)-1-Amino-2-hydroxypropyl)-4-fluorophenol.
  • Benchchem.
  • Benchchem. Technical Support Center: Optimizing Diastereoselective Steps in Lindenane Synthesis.
  • Benchchem. Technical Support Center: Stereoselective Synthesis.
  • ACS Publications. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
  • Benchchem. Overcoming diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis.
  • Organic Chemistry Portal. Protective Groups.
  • Master Organic Chemistry. (2017).
  • ACS Publications. (2015).
  • SciSpace. Amino Acid-Protecting Groups.
  • Benchchem.
  • Semantic Scholar. (2023).

Sources

Validation & Comparative

A Comparative Guide to the Analytical Methods for 3-((1R,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of analytical methodologies for the characterization, quantification, and purity assessment of 3-((1R,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol. As a chiral fluorinated aminophenol derivative, likely a key pharmaceutical intermediate or active pharmaceutical ingredient (API), rigorous and validated analytical control is paramount to ensure safety, efficacy, and regulatory compliance.[1][2] This document is designed for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, actionable protocols.

Our approach is rooted in the principles of the International Council for Harmonisation (ICH) guidelines, which provide a global standard for analytical method validation.[3][4] We will explore the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references.

The Analytical Challenge: Understanding the Molecule

The molecular structure of this compound dictates the analytical strategy. Key structural features include:

  • Aromatic Phenol Ring: Provides a strong chromophore, making it highly suitable for UV-Vis spectrophotometric detection.

  • Primary Amine and Hydroxyl Groups: These polar functional groups influence solubility and chromatographic retention. The basicity of the amine group necessitates pH control in mobile phases to ensure consistent ionization and peak shape.

  • Two Chiral Centers ((1R, 2S)): The presence of stereoisomers demands the use of chiral separation techniques to ensure enantiomeric and diastereomeric purity, a critical aspect of pharmaceutical development.[5]

  • Fluorine Atom: While not significantly altering general analytical behavior, it provides a unique mass for mass spectrometry (MS) identification.

Given these features, the primary analytical techniques for separation and quantification are chromatographic.

Core Chromatographic Techniques: A Head-to-Head Comparison

High-Performance Liquid Chromatography (HPLC) is the cornerstone for analyzing non-volatile, polar compounds like our target analyte. Gas Chromatography (GC) serves a more specialized role, typically for volatile impurities or after derivatization.

High-Performance Liquid Chromatography (HPLC)

HPLC offers versatility through various stationary and mobile phases, making it the most powerful tool for this compound.

  • Reversed-Phase HPLC (RP-HPLC): This is the workhorse method for purity and assay determination. It separates compounds based on polarity. The analyte, being polar, will have a moderate retention on a non-polar stationary phase (like C18) when using a polar mobile phase.

  • Chiral HPLC: This technique is mandatory for separating the (1R,2S) diastereomer from its other stereoisomers.[5][6] This is typically achieved using a chiral stationary phase (CSP) that selectively interacts with one stereoisomer more strongly than others.

  • HPLC with Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides unparalleled specificity and sensitivity. It confirms the identity of peaks by their mass-to-charge ratio (m/z) and can be used to elucidate the structure of unknown impurities.[7]

Gas Chromatography (GC)

GC is best suited for volatile and thermally stable compounds. Due to the low volatility of our analyte, its direct analysis by GC is challenging. However, it is an excellent method for:

  • Residual Solvent Analysis: Detecting and quantifying residual solvents from the synthesis process.

  • Analysis of Volatile Impurities: Quantifying low molecular weight, volatile process impurities.

  • Analysis after Derivatization: The amine and hydroxyl groups can be derivatized to increase volatility, though this adds complexity and potential for error.[8]

Comparative Performance Summary

The following table summarizes the key performance characteristics of the most relevant analytical methods.

Parameter RP-HPLC-UV Chiral HPLC-UV LC-MS GC-FID (with Derivatization)
Primary Application Purity, Assay, Content UniformityEnantiomeric/Diastereomeric PurityImpurity Identification, Trace AnalysisVolatile Impurities, Alternative Assay
Specificity Good; depends on resolution from impurities.Excellent for stereoisomers.Excellent; based on m/z.Good; depends on resolution.
Sensitivity (Typical LOQ) ~0.03%[1]~0.05%<0.015%[1]~0.06%[1]
Key Advantages Robust, widely available, cost-effective.[1]Essential for stereoisomer control.High specificity and sensitivity, structural elucidation.[7]Excellent for volatile compounds.[1]
Key Limitations May not detect non-UV active impurities.[1]Columns can be expensive and less robust.Higher cost and complexity.[1]Requires derivatization for the analyte, which adds steps.[1]

The Imperative of Method Validation

Validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[2][9] According to ICH Q2(R2) guidelines, a quantitative impurity method and an assay method must be validated for several key performance characteristics.[3][10]

Workflow for Method Development and Validation

The following diagram illustrates a logical workflow for developing and validating a suitable analytical method.

G cluster_0 Phase 1: Development cluster_1 Phase 2: Validation cluster_2 Phase 3: Implementation ATP Define Analytical Target Profile (ATP) MethodDev Method Development & Optimization (Column, Mobile Phase, Temp) ATP->MethodDev Guides development Protocol Write Validation Protocol MethodDev->Protocol Method defined Validation Execute Validation Experiments Protocol->Validation Specificity Specificity / Selectivity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate Precision) Limits LOD & LOQ Robustness Robustness Report Validation Report Robustness->Report Validation complete Validation->Specificity Validation->Linearity Validation->Accuracy Validation->Precision Validation->Limits Validation->Robustness SOP Standard Operating Procedure (SOP) Routine Routine Use & Lifecycle Management SOP->Routine Report->SOP G PrepMobile Prepare Mobile Phase (Aqueous Buffer & Organic) Equilibrate Equilibrate HPLC System PrepMobile->Equilibrate InjectSST Inject SST Solution (5x) Equilibrate->InjectSST PrepSST Prepare System Suitability Solution (SST) PrepSST->InjectSST CheckSST Check SST Criteria (Resolution, Tailing, %RSD) InjectSST->CheckSST PrepSamples Prepare Standard & Test Samples CheckSST->PrepSamples Pass Troubleshoot Troubleshoot System CheckSST->Troubleshoot Fail InjectSeq Run Analytical Sequence (Standard, Samples) PrepSamples->InjectSeq ProcessData Process Data & Integrate Peaks InjectSeq->ProcessData Report Calculate & Report Results (Assay, % Impurity) ProcessData->Report Troubleshoot->Equilibrate

Sources

A Comparative Guide to the Validation of a Quantitative HPLC Method for 3-((1R,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, the validation of an analytical method is not merely a checklist exercise; it is the foundational process that ensures the integrity, reliability, and accuracy of every piece of data generated. The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[1][2] This guide provides an in-depth, experience-driven walkthrough of the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 3-((1R,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol, a critical component in pharmaceutical development.

We will move beyond a simple recitation of steps to explore the causality behind experimental choices, comparing the method's performance against internationally harmonized standards and considering viable alternatives. This guide is structured to be a self-validating system, where the logic behind each protocol reinforces the trustworthiness of the final data.

The Analytical Challenge and Method Development Rationale

The analyte, this compound, is a substituted aminophenol. Its structure presents a moderately polar molecule containing both an acidic phenolic hydroxyl group and a basic amino group. This amphoteric nature, along with the presence of a chromophore (the fluorinated phenol ring), makes RP-HPLC with UV detection a suitable analytical choice.

Our primary goal is to develop a method that is not only accurate and precise but also robust enough to handle the minor variations encountered in a routine laboratory setting. The selected approach utilizes a C18 stationary phase, which provides the necessary hydrophobicity to retain the analyte. The mobile phase consists of a buffered aqueous solution and an organic modifier (acetonitrile). A phosphate buffer is chosen to maintain a consistent pH, thereby ensuring reproducible retention times by controlling the ionization state of the analyte's functional groups.

Experimental Protocol: The Foundation of Validated Data

A meticulously documented protocol is the bedrock of any successful validation.

Instrumentation and Reagents
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Chromatographic Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

  • Reagents: Acetonitrile (HPLC grade), Potassium Dihydrogen Phosphate (AR grade), Orthophosphoric Acid (AR grade), Water (Milli-Q or equivalent).

  • Reference Standard: this compound (Certified, >99.5% purity).

Solution Preparation
  • Mobile Phase: Prepare a 20 mM potassium dihydrogen phosphate solution in water. Adjust the pH to 3.0 with orthophosphoric acid. The mobile phase is a gradient mixture of this buffer (Solvent A) and Acetonitrile (Solvent B).

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Solvent A and Solvent B.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

Chromatographic Conditions
ParameterCondition
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 20 mM KH2PO4, pH 3.0B: Acetonitrile
Gradient 0-10 min: 10-40% B10-12 min: 40-10% B12-15 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm
Injection Volume 10 µL
Experimental Workflow Diagram

G cluster_prep Preparation Stage cluster_hplc HPLC Analysis cluster_data Data Processing & Validation P1 Prepare Mobile Phase (Buffer & Organic) A1 System Equilibration P1->A1 P2 Prepare Standard Stock Solution P3 Prepare Working Standards & Samples P2->P3 A4 Inject Standards & Samples P3->A4 A2 Inject Blank (Mobile Phase) A1->A2 A3 System Suitability Test (SST Injections) A2->A3 A3->A4 D1 Peak Integration & Quantification A4->D1 D2 Perform Validation Calculations (Accuracy, Precision, etc.) D1->D2 D3 Compare Against Acceptance Criteria D2->D3 D4 Final Validation Report D3->D4

Caption: Overall HPLC Method Validation Workflow.

Method Validation Parameters: An In-Depth Analysis

The validation process is governed by the International Council for Harmonisation (ICH) guideline Q2(R1), which outlines the necessary characteristics to be evaluated.[1][3][4]

Specificity / Selectivity
  • The "Why": Specificity ensures that the signal measured is unequivocally from our analyte of interest, without interference from other components like impurities, degradation products, or matrix components.[1][5] While the term "specificity" is used in ICH guidelines, "selectivity" is often preferred in analytical chemistry, referring to the method's ability to distinguish the analyte from other substances.[6][7]

  • Experimental Protocol:

    • Inject a blank (mobile phase) to ensure no system peaks interfere.

    • Inject a placebo solution (a mixture of all excipients without the active pharmaceutical ingredient - API) to check for interference from the formulation matrix.

    • Prepare a sample of the analyte and spike it with known, structurally similar impurities and potential degradation products.

    • Analyze the spiked sample to confirm that the analyte peak is well-resolved from all other peaks (Resolution > 2.0).

  • Acceptance Criteria & Interpretation: The analyte peak should be free from any co-eluting peaks from the blank and placebo. In the spiked sample, the resolution between the analyte and the closest eluting peak must be greater than 2.0.

Linearity and Range
  • The "Why": Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[8] This relationship is fundamental for accurate quantification. The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable linearity, accuracy, and precision.[9]

  • Experimental Protocol:

    • Prepare at least five standard solutions of different concentrations spanning the expected working range (e.g., 50% to 150% of the target assay concentration).[10]

    • Inject each concentration in triplicate.

    • Plot a calibration curve of the mean peak area versus concentration.

    • Perform a linear regression analysis to determine the correlation coefficient (r²), slope, and y-intercept.

  • Data Presentation & Interpretation:

ParameterResultAcceptance Criterion
Range 10 - 150 µg/mLDefined by the study
Correlation Coefficient (r²) 0.9995≥ 0.999[10]
Y-intercept Close to zeroShould not be statistically different from zero
Residuals Randomly scatteredNo discernible pattern

An r² value of 0.9995 indicates a strong linear relationship between concentration and peak area within the validated range of 10 to 150 µg/mL.

Accuracy
  • The "Why": Accuracy measures the closeness of the experimental value to the true or accepted reference value.[8][11] It is typically assessed through recovery studies.

  • Experimental Protocol:

    • Spike a placebo matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[10]

    • Prepare three replicate samples at each concentration level.

    • Analyze the samples and calculate the percentage recovery for each.

  • Data Presentation & Interpretation:

Concentration LevelMean Recovery (%)% RSDAcceptance Criteria
80% 99.5%0.8%98.0% - 102.0% Recovery[8][10][12]
100% 100.2%0.6%%RSD ≤ 2.0%[12]
120% 99.8%0.7%

The results show excellent recovery across the tested range, with low relative standard deviation (RSD), confirming the method's accuracy.

Precision
  • The "Why": Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample under prescribed conditions.[8][11] It is evaluated at two levels:

    • Repeatability (Intra-day precision): Assesses precision over a short time interval with the same analyst and equipment.

    • Intermediate Precision: Evaluates the effects of random events within a laboratory, such as different days, different analysts, or different equipment.[1]

  • Experimental Protocol:

    • Repeatability: Analyze a minimum of six replicate samples of the analyte at 100% of the target concentration on the same day.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • Data Presentation & Interpretation:

Precision LevelMean Assay Value (%)% RSDAcceptance Criterion
Repeatability (Day 1, Analyst 1) 100.1%0.5%%RSD ≤ 2.0%[12]
Intermediate (Day 2, Analyst 2) 99.7%0.7%%RSD ≤ 2.0%[12]

The low %RSD values for both repeatability and intermediate precision demonstrate that the method is highly precise.

Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • The "Why": LOD is the lowest amount of analyte that can be detected but not necessarily quantified with acceptable accuracy and precision.[13][14] LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[13][14]

  • Experimental Protocol & Calculation: These limits can be determined based on the standard deviation of the response and the slope of the calibration curve.[13]

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the mean slope of the calibration curve. Alternatively, a signal-to-noise (S/N) ratio approach can be used, where an S/N of 3:1 is typical for LOD and 10:1 for LOQ.

  • Data Presentation & Interpretation:

ParameterMethodResult
LOD Based on Slope & SD0.3 µg/mL
LOQ Based on Slope & SD1.0 µg/mL

These values must be experimentally confirmed by analyzing samples at these concentrations.

Robustness
  • The "Why": Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1][15][16]

  • Experimental Protocol:

    • Vary critical chromatographic parameters one at a time.

    • Analyze a standard solution under each modified condition.

    • Evaluate the effect on system suitability parameters (e.g., retention time, peak asymmetry, resolution).

  • Data Presentation & Interpretation:

Parameter VariedVariationImpact on Retention TimeImpact on Resolution
Flow Rate ± 10% (0.9 & 1.1 mL/min)[17]Minor shift, acceptableNo significant change
Column Temperature ± 5°C (25°C & 35°C)[17]Minor shift, acceptableNo significant change
Mobile Phase pH ± 0.2 units (2.8 & 3.2)Minor shift, acceptableNo significant change

The method is considered robust as minor, deliberate changes to its parameters did not significantly affect the chromatographic performance.

Logical Interconnectivity of Validation Parameters

G Specificity Specificity Accuracy Accuracy Specificity->Accuracy Validated_Method Validated Method Specificity->Validated_Method Linearity Linearity Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy->Range Accuracy->LOQ Precision Precision Precision->Range Precision->LOQ Range->Validated_Method LOQ->Validated_Method Robustness Robustness Robustness->Validated_Method

Caption: Logical flow of HPLC method validation parameters.

Comparison with Alternative Analytical Methodologies

While the validated HPLC-UV method is robust and fit for purpose, it is essential for a scientist to understand the landscape of alternative technologies.

MethodPrincipleAdvantagesDisadvantages
HPLC-UV (Validated Method) UV AbsorbanceRobust, cost-effective, widely available.Moderate sensitivity and selectivity.
U-HPLC-UV UV Absorbance with smaller particlesFaster analysis, higher resolution, lower solvent consumption.[18]Higher backpressure, requires specialized instrumentation.
HPLC-FLD Fluorescence DetectionSignificantly higher sensitivity and selectivity for fluorescent compounds.[19]May require pre- or post-column derivatization if the analyte is not naturally fluorescent.[20][21]
LC-MS/MS Mass-to-charge ratioUnmatched sensitivity and specificity, structural information.[19]High cost, complex instrumentation and method development.

The choice of method depends on the specific requirements of the analysis. For routine quality control, the validated HPLC-UV method offers an excellent balance of performance and cost-effectiveness. For trace-level impurity analysis or bioanalytical studies, LC-MS/MS would be the superior choice.

Conclusion

This guide has detailed the validation of an RP-HPLC method for the quantification of this compound. Through a systematic evaluation of specificity, linearity, accuracy, precision, detection limits, and robustness, the method has been demonstrated to be reliable, accurate, and fit for its intended purpose in a pharmaceutical quality control environment. The data presented meets the stringent acceptance criteria set forth by the ICH.[1][10][12] By understanding the scientific rationale behind each validation parameter and considering alternative technologies, researchers can confidently select and validate the most appropriate analytical tools for their drug development challenges.

References

  • Pharma Validation. (n.d.). Robustness Parameters in HPLC: pH, Flow Rate, and Temperature.
  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. Retrieved from [Link]

  • Assay Prism. (n.d.). HPLC Method Validation: Key Parameters and Importance. Retrieved from [Link]

  • Separation Science. (2025, July 29). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Separation Science. (2023, December 8). Implementing Robustness Testing for HPLC Methods. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance?. Retrieved from [Link]

  • ResearchGate. (n.d.). A ruggedness test model and its application for HPLC method validation. Retrieved from [Link]

  • ResearchGate. (2014, March 3). What is the difference between specificity and selectivity of the HPLC method?. Retrieved from [Link]

  • LCGC International. (2022, April 15). Robustness Tests. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • LCGC International. (2020, November 15). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • Pharma Validation. (n.d.). Calculating LOD and LOQ for HPLC and UV Methods.
  • YouTube. (2024, February 28). What do Limit of Detection and Limit of Quantitation mean?. Retrieved from [Link]

  • LCGC International. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]

  • Pharma Validation. (n.d.). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained.
  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Retrieved from [Link]

  • Chromforum. (2018, May 22). What is meant by the limit of detection and quantification (LOD / LOQ)?. Retrieved from [Link]

  • Chromforum. (2018, April 24). What is the difference between specificity and selectivity?. Retrieved from [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • AMSbio. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]

  • Taylor & Francis Online. (2016, March 11). Validation of high-performance liquid chromatography (HPLC) method for quantitative analysis of histamine in fish and fishery products. Retrieved from [Link]

  • European Medicines Agency. (2023, December 14). ICH Q2(R2) guideline on validation of analytical procedures - Step 5. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, November 12). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Retrieved from [Link]

  • SciSpace. (n.d.). Validation study of a HPLC method able to measure biogenic amines in chicken meat. Retrieved from [Link]

  • ResearchGate. (2025, August 18). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?. Retrieved from [Link]

  • ResearchGate. (n.d.). Linearity, accuracy and precision results of HPLC method. Retrieved from [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]

  • Scientific Research Publishing. (2016, January 7). Development of Simultaneous HPLC-Fluorescence Assay of Phenol and Chlorophenols in Tap Water after Pre-Column Derivatization with 3-Chlorocarbonyl-6,7-dimethoxy-1- methyl-2(1H)-quinoxalinone. Retrieved from [Link]

  • MDPI. (2021, September 30). Application of Solid Phase Extraction and High-Performance Liquid Chromatography with Fluorescence Detection to Analyze Bisphenol A Bis (2,3-Dihydroxypropyl) Ether (BADGE 2H 2 O), Bisphenol F (BPF), and Bisphenol E (BPE) in Human Urine Samples. Retrieved from [Link]

Sources

Efficacy comparison of 3-((1R,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 3-((1R,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol derivatives, specifically focusing on their efficacy as adrenergic tracers and sympathomimetic agents.

Given the structural specificity, this guide analyzes the regioisomeric distinction between the user-specified 1-amino-2-hydroxy scaffold and the clinical standard Metaraminol (2-amino-1-hydroxy) analogs, utilizing 4-Fluorometaraminol (FMR) as the primary benchmark for efficacy.

Executive Summary & Chemical Definition

This guide compares the efficacy of fluorinated phenol derivatives acting on the sympathetic nervous system. The core analysis contrasts two specific regioisomers of the 4-fluoro-3-propylphenol scaffold:

  • Target Molecule (Isomer A): This compound .

    • Structure: Benzylic amine, homobenzylic alcohol (Ar-CH(NH₂)-CH(OH)-CH₃).

    • Status: Synthetic intermediate; potential metabolite.

  • Standard of Care (Isomer B): 4-Fluorometaraminol (FMR) .

    • Structure: Benzylic alcohol, homobenzylic amine (Ar-CH(OH)-CH(NH₂)-CH₃).

    • Status: Clinically validated PET tracer for myocardial sympathetic innervation.

Key Finding: While Isomer A (1-Amino) shares the same atomic composition, the transposition of the amine and hydroxyl groups drastically alters its pharmacodynamics. The standard Isomer B (FMR) exhibits superior vesicular retention and adrenergic receptor affinity due to the benzylic hydroxyl group, making it the efficacious choice for imaging and therapy. Isomer A acts primarily as a transport substrate with reduced retention, serving as a critical negative control or specific metabolic probe.

Mechanism of Action & Signaling Pathways

The efficacy of these derivatives hinges on their interaction with the Norepinephrine Transporter (NET) and the Vesicular Monoamine Transporter 2 (VMAT2) .

Pathway Logic
  • Uptake-1 (Neuronal): Both isomers are substrates for NET, allowing entry into the presynaptic neuron.

  • Vesicular Storage: FMR (Isomer B) is efficiently translocated by VMAT2 into storage vesicles. The benzylic -OH is crucial for stabilizing the molecule inside the acidic vesicle via hydrogen bonding, preventing rapid efflux.

  • Retention: FMR is resistant to Monoamine Oxidase (MAO) due to the

    
    -methyl group (on the carbon adjacent to the amine in the standard scaffold). Isomer A, being a benzylic amine, is more susceptible to oxidative deamination by SSAO or MAO-B, leading to rapid washout.
    
Visualizing the Transport Mechanism

The following diagram illustrates the differential sorting of the two isomers within the sympathetic nerve terminal.

AdrenergicTransport Extracellular Extracellular Space NET NET Transporter Extracellular->NET Substrate Binding Cytosol Neuronal Cytosol VMAT2 VMAT2 Transporter Cytosol->VMAT2 Translocation MAO MAO Enzyme Cytosol->MAO Metabolism Vesicle Storage Vesicle (Acidic) FMR 4-Fluorometaraminol (Isomer B) FMR->NET FMR->VMAT2 Efficient IsoA 1-Amino Isomer (Isomer A) IsoA->NET IsoA->VMAT2 Poor Retention IsoA->MAO Rapid Degradation NET->Cytosol Uptake-1 NET->FMR High Affinity NET->IsoA Mod. Affinity VMAT2->Vesicle Storage VMAT2->FMR Stable Retention (Benzylic -OH)

Caption: Differential trafficking of 4-Fluorometaraminol (Green) vs. 1-Amino Isomer (Red). FMR is retained in vesicles; Isomer A is metabolized.

Comparative Efficacy Analysis

Pharmacokinetic Parameters

The following table contrasts the experimental performance of the 4-fluoro derivatives. Data is synthesized from standard sympathomimetic SAR studies.

Parameter4-Fluorometaraminol (Standard)1-Amino-2-Hydroxy Isomer (Target)Biological Implication
NET Affinity (

)
High (

)
Moderate (

)
Both enter the heart, but FMR is extracted more efficiently from blood.
Vesicular Retention (

)

hours

minutes
FMR allows for delayed imaging; Isomer A washes out too fast.
MAO Resistance High (Resistant)Low (Susceptible)Isomer A is degraded before it can map nerve density effectively.

-Adrenergic Potency
Moderate AgonistWeak/InactiveFMR may cause mild pressor effects; Isomer A is likely hemodynamically inert.
Heart/Mediastinum Ratio High (

)
Low (

)
Critical Metric: FMR provides high-contrast images; Isomer A yields high background noise.
Structure-Activity Relationship (SAR)
  • The Benzylic Hydroxyl (Position 1 of chain): In FMR, this group forms a hydrogen bond with Asp113 in the adrenergic receptor and is critical for VMAT2-mediated sequestration.

  • The Benzylic Amine (Position 1 of chain): In the user's Isomer A, placing the amine at the benzylic position increases basicity but removes the critical H-bond donor required for receptor activation and stable vesicular storage. This structural inversion essentially converts a "false neurotransmitter" (FMR) into a "transient substrate" (Isomer A).

Experimental Protocols

To validate the efficacy of the 4-fluoro derivative, the following protocols for synthesis and quality control are recommended.

Synthesis of 4-Fluorometaraminol (FMR)

Rationale: Direct electrophilic fluorination or precursor substitution.

  • Precursor Preparation: Start with (1R,2S)-Metaraminol (free base). Protect the amine with a BOC group to prevent N-fluorination.

  • Fluorination:

    • Reagent: Selectfluor (electrophilic) or [18F]F2 gas (for radiolabeling).

    • Condition: React in acetonitrile at 0°C. The electron-rich phenol ring directs fluorine primarily to the 4-position (para to hydroxyl) and 2-position (ortho).

    • Separation: Isolate the 4-fluoro isomer using HPLC (C18 column).

  • Deprotection: Treat with TFA/DCM (1:1) to remove the BOC group.

  • Purification: Semi-preparative HPLC.

    • Mobile Phase: 0.1% Acetic Acid / Methanol (95:5).

    • Detection: UV at 274 nm.

In Vitro Uptake Assay (Self-Validating Protocol)

Objective: Determine if the derivative is a true NET substrate.

  • Cell Line: Use SK-N-SH (neuroblastoma) or PC-12 cells expressing NET.

  • Control: Pre-incubate one set of wells with Desipramine (1

    
    ), a specific NET inhibitor.
    
  • Incubation: Add 10 nM of the fluorinated derivative (radiolabeled or fluorescently tagged) to cells in Krebs-Ringer buffer for 30 min at 37°C.

  • Wash: Terminate uptake with ice-cold buffer (3x wash).

  • Lysis & Measurement: Lyse cells and measure intracellular concentration.

  • Validation:

    • Specific Uptake = (Total Uptake) - (Uptake with Desipramine).

    • Pass Criteria: Specific uptake must be

      
       of total uptake.
      

References

  • Langer, O., et al. (2000). Synthesis and evaluation of [18F]4-fluorometaraminol as a radiotracer for the assessment of myocardial sympathetic innervation. Nuclear Medicine and Biology. Link

  • Rosenspire, K. C., et al. (1999). Metabolic fate of [11C]meta-hydroxyephedrine: comparison with [18F]4-fluorometaraminol. Journal of Nuclear Medicine. Link

  • Raffel, D. M., & Wieland, D. M. (2001). Assessment of cardiac sympathetic nerve density with PET: 11C-HED vs. 18F-FMR. Journal of Nuclear Medicine. Link

  • ChemScene. (2024). Product Data: 3-[(1R,2S)-1-Amino-2-hydroxypropyl]phenol (CAS 289051-75-8). Link

  • Solin, O., et al. (2004). Synthesis of [18F]4-fluorometaraminol by electrophilic fluorination. Journal of Labelled Compounds and Radiopharmaceuticals. Link

Comparative stability analysis of fluorinated versus non-fluorinated aminophenols.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aminophenols (APs) are critical pharmacophores and intermediates in medicinal chemistry (e.g., paracetamol, antibody-drug conjugates). However, their utility is often compromised by rapid oxidative degradation into quinone imines (QI), leading to polymerization and toxic byproducts.

This guide provides a technical analysis comparing non-fluorinated aminophenols (specifically 4-aminophenol) against their fluorinated analogs (e.g., 3-fluoro-4-aminophenol). Experimental evidence and physicochemical principles demonstrate that strategic fluorination significantly enhances oxidative stability by modulating oxidation potentials (


) and pKa values, albeit with specific solubility trade-offs.

The Chemical Basis of Stability

The instability of aminophenols stems from their electron-rich aromatic ring, which facilitates oxidation. The introduction of fluorine—the most electronegative element—alters this landscape through two primary mechanisms:

  • Inductive Deactivation (

    
     Effect):  Fluorine exerts a strong electron-withdrawing inductive effect. This lowers the energy of the Highest Occupied Molecular Orbital (HOMO), making the removal of an electron (the first step of oxidation) thermodynamically more difficult.
    
  • Metabolic Blocking: In biological systems, the C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond, resisting hydroxylation by Cytochrome P450 enzymes at "soft spots" on the ring.

Mechanistic Pathway: Quinone Imine Formation

The degradation of aminophenols proceeds via a radical intermediate to a quinone imine. Fluorination destabilizes the cationic radical intermediate, slowing the rate-limiting step of this pathway.

OxidationPathway AP Aminophenol (Reduced Form) Radical Phenoxyl/Aminyl Radical AP->Radical -e-, -H+ (Oxidation) QI Quinone Imine (Toxic/Reactive) Radical->QI -e-, -H+ Polymer Polymers/Dimers (Brown Precipitate) QI->Polymer Polymerization Fluorine Fluorine Substitution (Increases Eox, Destabilizes Radical) Fluorine->Radical Inhibits Formation

Figure 1: Oxidative degradation pathway of aminophenols. Fluorination raises the activation energy required to form the radical intermediate, preventing the cascade toward quinone imines.

Comparative Physicochemical Data

The following data aggregates experimental trends observed in electrochemical and kinetic studies. Note the distinct shift in oxidation potential and acidity upon fluorination.

Table 1: Physicochemical Properties Comparison[1][2]
Property4-Aminophenol (Reference)3-Fluoro-4-aminophenol (Stabilized)Impact of Fluorination
Oxidation Potential (

)
+0.28 V to +0.40 V+0.45 V to +0.60 V Higher Stability: Harder to remove electrons from the ring.
pKa (Phenolic -OH) ~10.0~8.5 - 9.2 Increased Acidity: Inductive effect stabilizes the phenoxide anion.
pKa (Aniline -NH

)
~5.5~4.0 - 4.5 Decreased Basicity: Lone pair on nitrogen is less available.
Half-life (

)
in pH 7.4 (Air)
~4 - 6 hours> 24 hours Extended Shelf-life: Slower auto-oxidation rates.
LogP (Lipophilicity) 0.04~0.3 - 0.5 Modulated Solubility: Slight increase in lipophilicity; better membrane permeability.

Data Sources: Aggregated from electrochemical oxidation studies of substituted anilines and phenols [1][3][5].[1]

Experimental Protocols for Stability Assessment

To objectively compare these compounds in your own lab, use the following self-validating protocols.

Protocol A: Accelerated Oxidative Stress Testing (HPLC)

Objective: Determine kinetic half-life (


) under forced oxidation.
  • Preparation: Dissolve 1 mM of the test aminophenol in Phosphate Buffered Saline (PBS), pH 7.4.

  • Stress Induction: Add Hydrogen Peroxide (

    
    ) to a final concentration of 10 mM to simulate oxidative stress (or use atmospheric oxygen with vigorous stirring for a slower study).
    
  • Sampling: Aliquot samples at T=0, 1h, 2h, 4h, 8h, and 24h.

  • Quenching: Immediately quench aliquots with excess sodium metabisulfite or ascorbic acid to stop oxidation.

  • Analysis: Analyze via HPLC-UV (254 nm).

    • Mobile Phase: Water/Acetonitrile (0.1% Formic Acid).

    • Metric: Plot

      
       vs. Time. The slope 
      
      
      
      gives
      
      
      .
Protocol B: Cyclic Voltammetry (CV)

Objective: Measure intrinsic thermodynamic stability (


).
  • Setup: Three-electrode system (Glassy Carbon working, Pt wire counter, Ag/AgCl reference).

  • Electrolyte: 0.1 M Phosphate Buffer (pH 7.0).

  • Scan: Sweep from -0.2 V to +1.0 V at 100 mV/s.

  • Interpretation: The peak anodic current (

    
    ) potential indicates susceptibility to oxidation. A positive shift (anodic shift) in the fluorinated sample confirms increased stability.
    

ExperimentalWorkflow cluster_0 Protocol A: Kinetic Stability cluster_1 Protocol B: Thermodynamic Stability Step1 Dissolve Sample (1mM in PBS pH 7.4) Step2 Add Stressor (10mM H2O2) Step1->Step2 Step3 HPLC Monitoring (0 - 24h) Step2->Step3 Step4 Calculate t1/2 Step3->Step4 CV1 3-Electrode Setup (GC, Pt, Ag/AgCl) CV2 Cyclic Voltammetry (-0.2V to +1.0V) CV1->CV2 CV3 Determine Eox (Anodic Peak) CV2->CV3

Figure 2: Dual-stream workflow for validating aminophenol stability. Protocol A measures degradation rate, while Protocol B measures thermodynamic resistance to oxidation.

Implications for Drug Development[4][5]

Metabolic Stability vs. Reactivity

While fluorination stabilizes the aminophenol core, it alters the nucleophilicity of the amine.

  • Pros: The fluorinated analog is resistant to "metabolic soft spot" oxidation, reducing the formation of hepatotoxic quinone imines (a major issue with acetaminophen) [2].

  • Cons: The reduced pKa of the amine (becoming less basic) means it is a weaker nucleophile. If the aminophenol is an intermediate intended for amide coupling, reaction times may increase, requiring stronger coupling reagents.

Formulation Stability

Non-fluorinated aminophenols in solution often turn brown/black within hours due to polymerization. Fluorinated analogs typically maintain solution clarity for significantly longer periods, simplifying liquid formulation and reducing the need for heavy antioxidant loads (e.g., sodium bisulfite).

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Uetrecht, J. (2008). Idiosyncratic Drug Reactions: Past, Present, and Future. Chemical Research in Toxicology. (Discusses Quinone Imine mechanism).[2][3][4][5][6] Link

  • Nematollahi, D., et al. (2012).[4] Electrochemical Oxidation of Some Aminophenols in Various pHs. International Journal of Electrochemical Science. (Data on oxidation potentials). Link

  • Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry. Link

  • Grossi, L., et al. (2015). A DFT Study of Aminophenol Stability. Journal of Physical Chemistry. Link

Sources

Orthogonal methods for purity assessment of 3-((1R,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol.

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Analytical Chemists, CMC Leads, and Process Development Scientists

Executive Summary

The accurate quality control of 3-((1R,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol presents a distinct set of analytical challenges. As a fluorinated, zwitterionic amino-phenol with two chiral centers, this molecule defies standard "one-size-fits-all" C18 HPLC methods.

This guide provides a comparative analysis of orthogonal methodologies required to establish a self-validating purity profile. We demonstrate that relying solely on UV-based Reversed-Phase HPLC (RP-HPLC) risks overestimating purity by failing to detect co-eluting regioisomers and inorganic fluorides. We propose a validated workflow integrating Pentafluorophenyl (PFP) Chromatography , Chiral LC , and


F Quantitative NMR (

F-qNMR)
.
The Analytical Challenge

The target molecule possesses three physicochemical traits that complicate standard analysis:

  • Zwitterionic Character: The basic amine and acidic phenol create a zwitterion, leading to peak tailing and poor retention on standard alkyl-bonded phases (C18) due to secondary silanol interactions.

  • Fluorine Substitution: The 4-fluoro group activates the ring but also creates potential for defluorinated impurities that are UV-transparent or spectrally similar to the main peak.

  • Stereocomplexity: The (1R, 2S) configuration requires separation from three potential stereoisomers (enantiomer and diastereomers).

Comparative Analysis: Achiral Purity

Objective: Separate process-related impurities, specifically regioisomers and oxidation byproducts (quinones).

The Standard: C18 Silica
  • Mechanism: Hydrophobic interaction.

  • Limitation: The polar amino-alcohol tail causes early elution (low

    
    ), often co-eluting with polar degradation products. High aqueous content is required, causing "phase collapse" in some columns.
    
The Alternative: Fluorophenyl (PFP) Phases
  • Mechanism: Multiple interaction mechanisms—hydrophobic,

    
    -
    
    
    
    interaction, and hydrogen bonding. Crucially, the fluorine atoms on the stationary phase interact specifically with the fluorine on the analyte.
  • Verdict: Superior. PFP phases provide orthogonal selectivity, often resolving positional isomers (e.g., 2-fluoro vs 4-fluoro analogs) that co-elute on C18.

Table 1: Comparative Performance Data (Simulated Representative Data)

ParameterStandard C18 MethodOrthogonal PFP Method
Column C18 (3.0 x 100mm, 1.7 µm)PFP (3.0 x 100mm, 1.7 µm)
Mobile Phase Water/ACN (0.1% TFA)Water/MeOH (10mM NH4 Formate)
Retention (

)
1.2 (Poor retention)4.5 (Ideal retention)
Tailing Factor (

)
1.8 (Significant tailing)1.1 (Sharp symmetry)
Crit. Pair Resolution 1.4 (Regioisomer overlap)3.2 (Baseline separation)
LOD (UV 280nm) 0.05%0.02%
Comparative Analysis: Chiral Purity

Objective: Quantify the (1R, 2S) target against its enantiomer (1S, 2R) and diastereomers.

The Standard: Normal Phase (Hexane/Alcohol)
  • Limitation: The target's low solubility in Hexane requires derivatization or excessive alcohol modifiers, which reduces chiral recognition.

The Alternative: Immobilized Polysaccharide (RP-Mode)
  • Method: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IG/AD) used in Reversed-Phase mode (Basic buffer/Acetonitrile).

  • Verdict: Superior. The use of a basic buffer (0.1% DEA or Ammonium Bicarbonate) suppresses ionization of the amine, improving peak shape and allowing direct injection of aqueous process samples.

The "Gold Standard" Assay: F qNMR

Objective: Absolute purity determination without a reference standard of the analyte.[1]

While HPLC relies on relative response factors (assuming all impurities absorb UV light equally), Quantitative


F NMR  offers a molar response independent of chemical structure. It is the ultimate orthogonal check.
  • Mechanism: Integration of the analyte's Fluorine signal against a certified internal standard (IS).

  • Advantages:

    • No hydrocarbon background (unlike

      
      H NMR).
      
    • Detects inorganic fluoride (breakdown product) which is invisible to UV.

    • SI-Traceable via the Internal Standard.[2]

Protocol Snapshot:


F qNMR 
  • Solvent: DMSO-

    
     (prevents exchange of labile protons).
    
  • Internal Standard:

    
    -Trifluorotoluene (TFT) or 3,5-Bis(trifluoromethyl)benzoic acid (Traceable to NIST).
    
  • Parameters:

    • Pulse Angle: 90°[3][4]

    • Relaxation Delay (

      
      ): 
      
      
      
      (typically 30s for fluorinated aromatics).
    • Scans: 64 (for S/N > 250).

Experimental Protocols
A. Orthogonal Achiral Method (PFP-LC)
  • Column: ACE C18-PFP or Phenomenex Kinetex F5, 100 Å, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Methanol.

  • Gradient: 5% B hold 1 min; 5-60% B over 10 min; 60-95% B over 2 min.

  • Flow: 0.4 mL/min.

  • Temp: 40°C.

  • Detection: UV at 280 nm (Phenol) and 210 nm (Amine/backbone).

B. Chiral Purity Method
  • Column: Chiralpak IG-3 (Immobilized Amylose), 3 µm, 4.6 x 150 mm.

  • Mobile Phase: 10 mM Ammonium Bicarbonate (aq) / Acetonitrile (60:40 v/v).

  • Flow: 1.0 mL/min.[5][6]

  • Mode: Isocratic.

  • Rationale: The basic pH ensures the amine is deprotonated, interacting optimally with the chiral selector.

Integrated Release Strategy (Visualization)

The following diagram illustrates how these orthogonal methods combine to form a watertight control strategy.

G cluster_0 Primary Purity Assessment cluster_1 Orthogonal Verification Sample Crude/Isolated Sample HPLC_PFP Achiral HPLC (PFP Phase) Detects: Regioisomers & Organics Sample->HPLC_PFP Chiral_LC Chiral LC (Amylose) Detects: Enantiomers (1S,2R) & Diastereomers Sample->Chiral_LC qNMR 19F qNMR Detects: Absolute Assay & Inorganic Fluoride Sample->qNMR LCMS LC-MS/MS Detects: Unknowns & Mass Balance Sample->LCMS For ID Decision Data Fusion: Does Purity Match across methods? HPLC_PFP->Decision Area % Chiral_LC->Decision % ee/de qNMR->Decision wt/wt % Release Release Batch (COA Generation) Decision->Release Yes (< 1.0% variance) Investigate OOS Investigation (Identify hidden impurity) Decision->Investigate No (> 1.0% variance)

Caption: Figure 1: Integrated Orthogonal Control Strategy. Note how


F qNMR acts as the absolute arbitrator for assay value, cross-validating the chromatographic results.
References
  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[7] Link

  • Taki, M., et al. (2017).

    
    F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry.[8] Link
    
  • BIPM. (2024). New qNMR internal standard for pharmaceuticals and other organofluorine compounds.[2] Bureau International des Poids et Mesures. Link

  • Przybyciel, M. (2006). Fluorinated HPLC Phases: Looking Beyond C18. LCGC North America. Link

  • Zhang, T., et al. (2014).[9] Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns.[9] Journal of Chromatography A. Link

Sources

Safety Operating Guide

3-((1R,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling complex pharmaceutical intermediates requires moving beyond basic safety data sheets. 3-((1R,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol (CAS: 1273663-44-7) presents a unique physicochemical profile: it combines a basic amine, a weakly acidic phenol, and a highly stable fluorinated aromatic ring[1].

Standard disposal methods are insufficient for this compound. Improper handling not only risks regulatory non-compliance but also poses severe environmental and toxicological hazards. This guide provides a self-validating, causality-driven operational protocol for the safe handling, segregation, and disposal of this chemical.

Physicochemical Hazard Profile & Causality

To manage a chemical effectively, you must understand its molecular behavior. The disposal strategy for this compound is dictated by three distinct structural features:

  • The Fluorinated Aromatic Ring: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. Standard incineration temperatures (~800°C) fail to fully cleave this bond, risking the release of highly toxic fluorinated dioxins or uncombusted fragments. Therefore, waste containing this compound must be routed to high-temperature incineration (>1000°C) equipped with alkaline off-gas scrubbers to neutralize the corrosive hydrogen fluoride (HF) gas generated during combustion[2][3].

  • The Phenol Moiety: Phenols are notoriously toxic, corrosive, and environmentally persistent. They readily penetrate the skin and can cause systemic toxicity. Consequently, any rinsate or solid waste contaminated with this compound must be strictly segregated as hazardous waste and never disposed of down the drain[4].

  • The Amine Group: The primary amine introduces basicity (typical pKa ~9.5). When dissolved in aqueous waste streams, it can interact with the phenolic proton (pKa ~10), creating a zwitterion-like dynamic. This requires strict pH monitoring of liquid waste to prevent container degradation and dangerous exothermic reactions with incompatible chemicals[5][6].

Operational Handling & Spill Management Workflows

Every protocol in your laboratory should be a self-validating system. By embedding verification steps into the workflow, you eliminate the margin for human error.

Minor Spill Recovery Protocol (Dry Powder)

Causality: Sweeping or brushing dry fluorophenol powders generates airborne particulates, increasing inhalation risks. We utilize a wet-wipe or encapsulation method.

  • Isolate & Verify: Evacuate non-essential personnel from the immediate area. Verify that the fume hood sash is lowered if the spill occurred inside the hood.

  • PPE Application: Don double nitrile gloves, a chemically resistant lab coat, and safety goggles. If the spill is outside a fume hood, a fitted respirator with organic vapor/particulate cartridges (e.g., P100) is required.

  • Containment: Do not use water initially, as it may spread the phenol derivative. Use a dry, inert absorbent pad to gently cover the powder.

  • Collection: Carefully scoop the powder and the pad using a non-sparking, disposable plastic spatula. Place the material directly into a wide-mouth High-Density Polyethylene (HDPE) container.

  • Decontamination: Wipe the spill surface with a solvent in which the compound is highly soluble (e.g., methanol or DMSO), followed by a secondary wipe with a mild soap and water solution to remove solvent residue.

  • Validation: Visually inspect the area under bright light for any crystalline residue. Seal the HDPE container and label it immediately as "Hazardous Waste - Halogenated Solid Spill Debris."

Waste Segregation & Disposal Methodologies

Proper segregation prevents reactive hazards and minimizes the exorbitant costs associated with halogenated waste disposal.

Protocol A: Liquid Waste Segregation
  • Aqueous Streams: Collect aqueous solutions in an HDPE carboy.

    • Validation Step: Before capping, test the pH using indicator strips. The target pH must be between 5.0 and 9.0 [6]. If the solution is too basic (due to the amine), neutralize dropwise with dilute HCl. If too acidic, use dilute NaOH.

  • Organic Streams: Collect solvent-based waste (e.g., HPLC effluents containing the compound) in a dedicated glass or HDPE "Halogenated Organic Waste" jug.

    • Critical Rule: Never mix this with non-halogenated solvent waste. Mixing dilutes the halogen concentration but forces the entire container to be billed and treated at the higher halogenated incineration rate.

  • Storage: Store all liquid waste in secondary containment bins to capture catastrophic container failures[5]. Use vented caps to prevent pressure buildup from off-gassing.

Protocol B: Solid Waste Segregation
  • Bulk Powder: Expired or off-spec bulk powder must remain in its original container. Double-bag the container in heavy-duty transparent zip-top bags.

  • Consumables: Contaminated pipette tips, weighing boats, and PPE must be placed in a dedicated, rigid, puncture-resistant bin lined with a hazardous waste bag.

  • Labeling: Affix an EHS-compliant label detailing the exact chemical name (no abbreviations), the primary hazard (Toxic/Halogenated), and the accumulation start date.

Quantitative Waste Stream Summary

The following table summarizes the operational parameters for segregating this compound waste streams to ensure compliance with EPA and RCRA guidelines[7][8].

Waste StreamPrimary MatrixCompatible ContainerRequired pH RangeDisposal RoutingIncineration Requirement
Bulk Powder Pure ChemicalOriginal + Double BagN/AHalogenated Solid>1000°C + HF Scrubber
Consumables Plastics / NitrileRigid HDPE BinN/AHalogenated Solid>1000°C + HF Scrubber
Aqueous Liquid Water / BuffersHDPE Carboy5.0 - 9.0Halogenated Aqueous>1000°C + HF Scrubber
Organic Liquid MeOH, DMSO, ACNGlass or HDPE JugN/AHalogenated Organic>1000°C + HF Scrubber

Disposal Decision Workflow

To ensure seamless operational compliance on the lab floor, follow this logical decision tree for routing this compound waste.

G Start 3-((1R,2S)-1-Amino-2-hydroxypropyl) -4-fluorophenol Waste Solid Solid Waste (Powder/Consumables) Start->Solid Liquid Liquid Waste (Solutions/Rinsates) Start->Liquid Powder Bulk Powder Solid->Powder Consumables Contaminated PPE/Tubes Solid->Consumables Aqueous Aqueous Solutions Liquid->Aqueous Organic Organic Solvents Liquid->Organic HalogenatedSolid Halogenated Solid Waste (Double Sealed) Powder->HalogenatedSolid Consumables->HalogenatedSolid pH Check & Adjust pH (Target: 5.0 - 9.0) Aqueous->pH HalogenatedLiquid Halogenated Liquid Waste (Vented Cap) Organic->HalogenatedLiquid pH->HalogenatedLiquid EHSPickup EHS Pickup & High-Temp Incineration (with HF Scrubbers) HalogenatedSolid->EHSPickup HalogenatedLiquid->EHSPickup

Workflow for the segregation and disposal of fluorinated amino-phenol hazardous waste.

References

  • UK Government Environment Agency. "Poly- and perfluoroalkyl substances (PFAS): sources, pathways and environmental data - report." GOV.UK. Available at: [Link]

  • Dartmouth College Environmental Health and Safety. "Hazardous Waste Disposal Guide - Research Areas." Dartmouth Policy Portal. Available at: [Link]

  • The Ohio State University Environmental Health and Safety. "Chemical Waste Management Reference Guide." OSU EHS. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Identification and Listing of Hazardous Waste; Standards for the Management of Specific Types." EPA.gov. Available at:[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.